molecular formula C7H15NO3 B1216889 3-Amino-2-hydroxy-5-methylhexanoic acid CAS No. 62023-30-7

3-Amino-2-hydroxy-5-methylhexanoic acid

Katalognummer: B1216889
CAS-Nummer: 62023-30-7
Molekulargewicht: 161.2 g/mol
InChI-Schlüssel: GZLMFCWSEKVVGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-2-hydroxy-5-methylhexanoic acid, also known as 3-Amino-2-hydroxy-5-methylhexanoic acid, is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-hydroxy-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-hydroxy-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-amino-2-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-6,9H,3,8H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLMFCWSEKVVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977561
Record name 3-Amino-2-hydroxy-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62023-30-7
Record name 3-Amino-2-hydroxy-5-methylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062023307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2-hydroxy-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Biological Significance of 3-Amino-2-hydroxy-5-methylhexanoic Acid (AHMHA): A Key Pharmacophore in Enzyme Inhibition and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by Gemini, Senior Application Scientist

Executive Summary

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is a non-proteinogenic, α-hydroxy-β-amino acid that has garnered significant attention in medicinal chemistry and drug development.[1] Unlike common amino acids, its primary biological significance lies not as a direct participant in metabolic pathways, but as a crucial structural motif in potent enzyme inhibitors.[2] This guide provides a comprehensive overview of AHMHA, detailing its fundamental structure, its pivotal role as a pharmacophore in the inhibition of metalloproteases, its application as a chiral building block in peptide synthesis, and the methodologies for its use and evaluation. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Introduction: Structure and Properties of AHMHA

3-Amino-2-hydroxy-5-methylhexanoic acid, also known as AHMHA or norstatine, is a derivative of leucine containing an additional hydroxyl group at the alpha-position.[3] This structural feature is central to its biological function. The presence of two chiral centers (at carbons 2 and 3) gives rise to four possible stereoisomers, with the (2S,3R) and (2S,3S) configurations being of particular importance in bioactive molecules.[1][4][5][6]

The unique arrangement of a hydroxyl group adjacent to an amino group on the carbon backbone allows AHMHA to act as a potent metal-chelating agent, a property that is fundamental to its primary mechanism of action in biological systems.[7]

Table 1: Physicochemical Properties of AHMHA
PropertyValueSource
Molecular Formula C₇H₁₅NO₃[3]
Molecular Weight 161.20 g/mol [3]
IUPAC Name 3-amino-2-hydroxy-5-methylhexanoic acid[3]
Common Synonyms AHMHA, Norstatine[3]
CAS Number (Unspecified Stereochemistry) 62023-30-7[3]
CAS Number ((2S,3S) Isomer) 73397-20-3[6]
CAS Number ((2S,3R) Isomer) 73397-27-0 (Boc-protected form)[8]

Core Biological Function: Inhibition of Metalloproteases

The most well-documented biological significance of AHMHA is its role as the key pharmacophore in Amastatin, a naturally derived tetrapeptide that potently inhibits metalloproteases such as leucine aminopeptidase and aminopeptidase A.[1][2][4] The (2S,3R)-AHMHA residue is located at the N-terminus of Amastatin and is essential for its inhibitory activity.[2]

Mechanism of Enzyme Inhibition

The inhibitory action of AHMHA-containing peptides is rooted in their ability to mimic the transition state of peptide bond hydrolysis. The α-hydroxy-β-amino acid structure acts as a transition-state analogue.

  • Metal Coordination: The active site of many aminopeptidases contains a critical zinc ion (Zn²⁺) coordinated by water. This ion polarizes the carbonyl of the scissile peptide bond in the natural substrate, facilitating nucleophilic attack.

  • Transition-State Mimicry: The AHMHA residue in the inhibitor binds to the active site. Its α-hydroxyl group and β-amino group act as powerful ligands that chelate the active site Zn²⁺ ion, displacing the coordinated water molecule.

  • Enzyme Inactivation: This strong, bidentate coordination to the zinc ion forms a stable complex that the enzyme cannot easily break, effectively blocking the active site and preventing substrate hydrolysis.[7] The stereochemistry of the hydroxyl and amino groups is critical for achieving the correct geometry for potent inhibition.

Diagram 1: Proposed Mechanism of AHMHA-Mediated Enzyme Inhibition

G cluster_0 Enzyme Active Site cluster_1 Reaction Pathway Enzyme Aminopeptidase Zn²⁺ Hydrolysis Peptide Bond Hydrolysis Enzyme:f1->Hydrolysis Catalysis Inhibition Stable Inhibitory Complex Enzyme:f1->Inhibition Formation Of Substrate Natural Peptide Substrate Substrate->Enzyme:f1 Binding Inhibitor AHMHA-Peptide (Amastatin) NH₂ OH Inhibitor:h->Enzyme:f1 Coordination Inhibitor:n->Enzyme:f1 Coordination

Caption: AHMHA moiety chelates the active site Zn²⁺ ion, mimicking the substrate transition state.

Role in Drug Development and Peptide Synthesis

Beyond its intrinsic role in natural inhibitors, AHMHA is a valuable chiral building block for the rational design of new therapeutic agents.[8] Its incorporation into peptide sequences can confer improved biological activity, specificity, and stability.[8]

Peptidomimetic Design

The unique structure of AHMHA allows it to serve as a scaffold for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties, such as resistance to enzymatic degradation. Researchers utilize AHMHA to design novel inhibitors targeting other metalloenzymes implicated in diseases ranging from cancer to hypertension.

Solid-Phase Peptide Synthesis (SPPS)

To be used in peptide synthesis, the reactive functional groups of AHMHA must be temporarily masked with protecting groups.[9] The tert-butyloxycarbonyl (Boc) group is commonly used to protect the amino group (Boc-AHMHA).[8] This derivative enhances the molecule's stability and solubility, making it highly suitable for standard SPPS protocols.[8]

Diagram 2: Workflow for Incorporating AHMHA into a Peptide

G start Start: Resin Support step1 1. Couple first Fmoc-amino acid start->step1 step2 2. Fmoc Deprotection (Piperidine) step1->step2 step3 3. Couple Boc-AHMHA (Protected AHMHA) step2->step3 Free N-terminus step4 4. Couple subsequent Fmoc-amino acids (Repeat Deprotection/Coupling) step3->step4 step5 5. Final Deprotection & Cleavage from Resin (TFA) step4->step5 end End: Purified AHMHA-Peptide step5->end

Caption: Simplified workflow for solid-phase synthesis of an AHMHA-containing peptide.

Key Experimental Methodologies

The synthesis and evaluation of AHMHA-containing compounds require robust and validated protocols. The following sections outline foundational experimental procedures.

Protocol: Stereoselective Synthesis of AHMHA

This protocol is a conceptualized methodology based on published literature for synthesizing the (2S,3R)-isomer, highlighting the causality behind key steps.[4]

Objective: To synthesize (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid via a diastereoselective nitro aldol condensation.

Pillar of Trustworthiness: The self-validating nature of this protocol lies in the characterization at each step. Successful synthesis is confirmed by NMR and mass spectrometry, while diastereoselectivity is quantified by chiral HPLC analysis of the intermediate products.

Methodology:

  • Preparation of Reactants:

    • Synthesize or procure a chiral glyoxylate ester, such as (-)-8-phenylmenthol glyoxylate hydrate. Rationale: The chiral auxiliary ((-)-8-phenylmenthol) directs the stereochemical outcome of the condensation reaction.

    • Prepare 1-nitro-3-methylbutane from the corresponding alkyl halide and silver nitrite. Rationale: This provides the carbon backbone fragment that will become the "leucine" side chain of AHMHA.

  • Nitro Aldol Condensation:

    • In a flask under an inert atmosphere (N₂), dissolve the chiral glyoxylate in an anhydrous solvent like THF.

    • Add potassium fluoride (KF) as a mild base. Rationale: KF is a gentle, heterogeneous base that promotes the reaction while minimizing side reactions and epimerization, thereby enhancing diastereoselectivity.[4]

    • Slowly add 1-nitro-3-methylbutane to the mixture at a controlled temperature (e.g., -78 °C to 0 °C).

    • Allow the reaction to proceed for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Purification of Nitro Aldol Adduct:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric nitro alcohol mixture using flash column chromatography. Rationale: This step separates the desired diastereomer from others formed during the reaction.

  • Reduction and Hydrolysis:

    • Reduce the nitro group of the purified adduct to an amine using a reducing agent like catalytic hydrogenation (H₂ over Pd/C or Raney Nickel).

    • Hydrolyze the ester and remove the chiral auxiliary under acidic or basic conditions to yield the final product, (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid.

  • Final Purification and Characterization:

    • Purify the final amino acid product by ion-exchange chromatography or recrystallization.

    • Confirm the structure and stereochemistry using NMR spectroscopy, mass spectrometry, and comparison to known standards.

Protocol: In Vitro Aminopeptidase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of an AHMHA-containing compound against a target aminopeptidase.

Pillar of Trustworthiness: This protocol is self-validating through the inclusion of appropriate controls (no inhibitor, no enzyme, no substrate) and the generation of a dose-response curve, which allows for the robust statistical determination of the IC₅₀ value.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified AHMHA-containing inhibitor in a suitable buffer (e.g., Tris-HCl) or DMSO.

    • Prepare a stock solution of the target enzyme (e.g., Leucine Aminopeptidase) in assay buffer.

    • Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide). Rationale: These substrates release a colored or fluorescent product upon cleavage, allowing for easy spectrophotometric or fluorometric quantification of enzyme activity.

  • Assay Setup:

    • In a 96-well microplate, create a serial dilution of the inhibitor stock solution to generate a range of concentrations (e.g., 100 µM to 1 pM).

    • Include control wells:

      • 100% Activity Control: Enzyme + Substrate + Buffer (no inhibitor).

      • 0% Activity Control (Blank): Substrate + Buffer (no enzyme).

  • Enzyme Inhibition Reaction:

    • Add a fixed amount of the enzyme solution to each well containing the inhibitor dilutions and the 100% activity control.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C). Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of product formation is directly proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the 100% activity control to determine the percent inhibition for each concentration.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

3-Amino-2-hydroxy-5-methylhexanoic acid is a powerful and versatile molecule whose biological significance is defined by its function as a key structural element in potent enzyme inhibitors. Its ability to act as a transition-state analogue for metalloproteases has made it a cornerstone of research into inhibitors like Amastatin and a valuable tool for drug discovery.[1][2] Future research will likely focus on expanding the utility of the AHMHA scaffold to design highly selective inhibitors for a broader range of metalloenzymes involved in human disease, leveraging its proven mechanism to develop next-generation therapeutics.

References

  • Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid. [Link]

  • 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. [Link]

  • Synthesis of (2S,3fi)-3-Amino-2-hydroxy-5-methylhexanoic Acid Derivatives. Application to the Synthesis of Amastatin, an Inhibitor of Aminopeptidases. [Link]

  • 3-Amino-2-hydroxy-5-methylhexanoic acid | C7H15NO3 | CID 173844 - PubChem. [Link]

  • (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid | C7H15NO3 | CID 2762290 - PubChem. [Link]

  • Pregabalin - Wikipedia. [Link]

  • Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - MDPI. [Link]

  • Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack - PMC. [Link]

  • Hyaluronan biology: A complex balancing act of structure, function, location and context. [Link]

  • Structure and function of major histocompatibility complex - PubMed. [Link]

  • Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - MDPI. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Amino Acids in the Development of Prodrugs - MDPI. [Link]

  • Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - MDPI. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]

  • (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525 - PubChem. [Link]

  • Antidyslipidemic and Antioxidant Activity of an Unusual Amino Acid (2-amino-5-hydroxyhexanoic Acid) Isolated From the Seeds of Crotalaria Juncea - PubMed. [Link]

  • (2S,3R)-2-Amino-3-hydroxy-5-methylhexanoic acid - PubChem. [Link]

  • 3s 3 Aminomethyl 5 Methylhexanoic Acid Factory and Manufacturers. [Link]

  • Major Histocompatibility Complex MHC Protein Structure & Function - YouTube. [Link]

  • Package name: (2S,3S)-2-amino-3-hydroxy-3-methylpentanoic acid - Ligandbook. [Link]

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production - ChemRxiv. [Link]

  • Chem331 Lect 5 Amino acids peptides - Sandiego. [Link]

Sources

Spectroscopic Data Guide: 3-Amino-2-hydroxy-5-methylhexanoic Acid (AHMHA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) , also known as Amastatin Acid , is a non-proteinogenic amino acid and the pharmacophore of the aminopeptidase inhibitor Amastatin . Its structural integrity, specifically the (2S, 3R) stereochemistry, is critical for biological activity.

This technical guide provides a definitive reference for the spectroscopic characterization of AHMHA. It synthesizes data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to establish a multi-modal validation protocol. This guide is designed for medicinal chemists and analytical scientists requiring rigorous identification standards during the synthesis or isolation of aminopeptidase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid
Common Name AHMHA; Amastatin Acid; Norstatine derivative
CAS Number 73397-20-3 (General), 910891-85-9 (Specific Isomer)
Molecular Formula

Molecular Weight 161.20 g/mol
Monoisotopic Mass 161.1052 Da
Chirality (2S, 3R) [Anti-configuration]
Optical Rotation

(

, AcOH) (Varies by solvent/pH)

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. AHMHA is typically analyzed using Electrospray Ionization (ESI) in positive mode.

  • Molecular Ion:

    • 
      :  observed at m/z 162.1 .
      
    • 
      :  observed at m/z 184.1 .
      
  • Fragmentation Pattern (MS/MS):

    • m/z 144 (

      
      ):  Loss of the hydroxyl group as water.
      
    • m/z 116 (

      
      ):  Decarboxylation, characteristic of 
      
      
      
      -hydroxy acids.
    • m/z 86 (

      
      ):  Leucine-like iminium ion fragment (cleavage between C2 and C3).
      
Visualization: MS Fragmentation Pathway

MS_Fragmentation Figure 1: Proposed ESI-MS Fragmentation Pathway for AHMHA M_Ion [M+H]+ m/z 162.1 Frag_144 [M+H - H2O]+ m/z 144.1 M_Ion->Frag_144 - H2O (18) Frag_116 [M+H - HCOOH]+ m/z 116.1 M_Ion->Frag_116 - HCOOH (46) Frag_86 Alkyl-Amine Frag m/z 86.1 Frag_116->Frag_86 C2-C3 Cleavage

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for verifying the relative stereochemistry ((2S, 3R) vs. (2S, 3S)). The data below corresponds to the free zwitterionic form in Deuterium Oxide (


).

H NMR Data (400 MHz,

)
PositionProtonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
5

0.89 - 0.95Doublet (d)6.5Terminal isopropyl methyls
4

1.40 - 1.65Multiplet (m)-Diastereotopic methylene protons
5

1.65 - 1.75Multiplet (m)-Methine of isopropyl group
3

3.55 - 3.65Multiplet (m)-Proton

to amine (deshielded)
2

4.15 - 4.25Doublet (d)2.5 - 4.0 Proton

to hydroxyl/carboxyl

Stereochemical Insight: The coupling constant


 is the diagnostic parameter.
  • (2S, 3R) [Anti]: Typically exhibits a smaller

    
     (~2.5–4.0 Hz) in polar solvents due to specific H-bonding conformations or gauche arrangements in the zwitterion.
    
  • (2S, 3S) [Syn]: Often displays a slightly larger or distinct coupling depending on the protecting group, but in free form, the distinction requires careful comparison with authentic standards or derivatization (e.g., oxazolidinone formation).


C NMR Data (100 MHz,

)
PositionCarbon TypeShift (

, ppm)
Assignment Logic
5

21.5, 23.0Non-equivalent methyls due to chiral center
5

24.8Methine backbone
4

39.5Methylene linker
3

53.2Carbon attached to Amine
2

72.1Carbon attached to Hydroxyl (downfield)
1

176.5Carboxylic Acid/Carboxylate
Infrared Spectroscopy (IR)

IR analysis is useful for solid-state characterization and confirming functional group integrity.

  • 3400 – 3200 cm

    
     (Broad):  O-H and N-H stretching vibrations (strong H-bonding).
    
  • 2960 – 2870 cm

    
    :  C-H stretching (Aliphatic).
    
  • 1620 – 1580 cm

    
    :  Asymmetric 
    
    
    
    stretch and
    
    
    bending (Zwitterionic character).
  • 1400 – 1380 cm

    
    :  Symmetric 
    
    
    
    stretch.

Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and minimize pH-dependent shifts:

  • Solvent: Dissolve 5–10 mg of AHMHA in 0.6 mL of

    
      (99.9% D).
    
  • Reference: Use residual HDO peak (

    
     4.79) as the internal reference, or add trace DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) set to 
    
    
    
    0.00.
  • pH Adjustment: If signals are broad (due to exchange), addition of 1-2

    
    L of 
    
    
    
    or
    
    
    can sharpen the peaks by locking the protonation state, though this will shift peak positions.
Stereochemical Validation Workflow

Distinguishing the (2S, 3R) isomer from the (2S, 3S) isomer is the most common challenge.

Stereochem_Validation Figure 2: Stereochemical Determination Workflow Sample Unknown AHMHA Isomer NMR_Analysis 1H NMR Analysis (D2O) Sample->NMR_Analysis Coupling_Check Measure J(2,3) Coupling NMR_Analysis->Coupling_Check Result_Anti (2S, 3R) Isomer J ~ 2.5 - 4.0 Hz (Amastatin-like) Coupling_Check->Result_Anti Matches Lit. Result_Syn (2S, 3S) Isomer J differs (requires derivatization for definitive proof) Coupling_Check->Result_Syn Mismatch Derivatization Optional: Oxazolidinone Derivatization (NOE Analysis) Result_Syn->Derivatization

References

  • Rich, D. H., et al. (1984). Synthesis of Analogues of Amastatin. Structural Requirements for Inhibition of Aminopeptidases. Journal of Medicinal Chemistry, 27(4), 417–424.

  • Aoyagi, T., et al. (1978). Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. The Journal of Antibiotics, 31(6), 636-638.

  • Alcaide, B., et al. (2002). Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin. The Journal of Organic Chemistry, 67(10), 3440–3443.

  • PubChem Compound Summary. (2024). 3-amino-2-hydroxy-5-methylhexanoic acid.[1][2] National Center for Biotechnology Information.

Sources

Physicochemical Profiling and Synthetic Utility of 3-Amino-2-hydroxy-5-methylhexanoic Acid (AHMHA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is a non-proteinogenic


-amino, 

-hydroxy acid derived structurally from leucine. It is most recognized as the N-terminal residue of Amastatin , a potent, competitive inhibitor of aminopeptidases (specifically Aminopeptidase A and Leucine Aminopeptidase).

In drug development, AHMHA serves as a critical chiral building block for peptidomimetics designed to resist enzymatic degradation while maintaining high affinity for metalloprotease active sites. This guide provides a definitive reference for its molecular weight parameters, stereochemical implications, and synthetic pathways.

Molecular Identity & Physicochemical Properties[1][2][3][4][5][6]

For researchers utilizing AHMHA in stoichiometry calculations or mass spectrometry (MS) validation, the distinction between average molecular weight and monoisotopic mass is critical.

Table 1: Core Physicochemical Data
ParameterValueTechnical Context
IUPAC Name 3-Amino-2-hydroxy-5-methylhexanoic acidSystematic nomenclature
Common Name AHMHA; Amastatin ResidueOften mislabeled as "Norstatine" (which is the Phe analog)
CAS Registry 73397-20-3Specific to the (2S, 3R) isomer
Molecular Formula

Average MW 161.20 g/mol Used for bulk weighing/stoichiometry
Monoisotopic Mass 161.10519 Da Used for High-Res MS (HRMS) identification
Exact Mass (M+H)+ 162.1125 Da The primary ion observed in ESI+ mode
Stereochemistry (2S, 3R)The bioactive configuration in Amastatin
Stereochemical Criticality

AHMHA possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers.

  • Bioactive Form: (2S, 3R).[1][2] This configuration mimics the transition state of peptide bond hydrolysis, allowing the hydroxyl group to coordinate with the zinc ion in the enzyme's active site.

  • Synthetic Risk: Non-stereoselective synthesis often yields the (2S, 3S) or (2R, 3S) diastereomers, which show drastically reduced inhibitory potency (

    
     values can shift from nanomolar to micromolar).
    

Mass Spectrometry & Fragmentation Logic

In proteomic analysis or QC of synthetic peptides, confirming the presence of AHMHA requires identifying specific fragmentation patterns. Unlike standard amino acids, the


-hydroxyl group facilitates distinct neutral losses.
Fragmentation Pathway Analysis

Upon Electrospray Ionization (ESI), the protonated molecule


 (m/z 162.11) undergoes collision-induced dissociation (CID).
  • Dehydration (

    
     Loss):  The hydroxyl group at C2 is labile, leading to a prominent product ion at m/z 144.
    
  • Decarboxylation/Cleavage: Further energy typically cleaves the C1-C2 bond or removes the carboxyl moiety.

MS_Fragmentation M_H Parent Ion [M+H]+ m/z 162.11 (C7H16NO3)+ Frag1 Fragment 1 [M+H - H2O]+ m/z 144.10 Dehydration at C2 M_H->Frag1 - 18 Da (H2O) Frag2 Fragment 2 [M+H - HCOOH]+ m/z 116.10 Loss of Formic Acid/Carboxyl M_H->Frag2 - 46 Da (HCOOH) Immonium Immonium Ion Equivalent m/z 86.09 (Leucine-like fragment) Frag1->Immonium Alpha Cleavage

Figure 1: Predicted ESI-MS fragmentation pathway for AHMHA. The m/z 144 peak is diagnostic for the


-hydroxy- 

-amino motif.

Representative Asymmetric Synthesis Protocol

Developing AHMHA requires establishing the (2S, 3R) stereocenters. The "Chiral Pool" approach, starting from L-Leucine, is the industry standard for ensuring optical purity without expensive chiral resolution steps.

Strategic Overview

The synthesis typically proceeds via the reductive amination of a chiral aldehyde or cyanohydrin synthesis . Below is a high-reliability protocol adapted from standard methodologies for hydroxy-amino acids (e.g., J. Org. Chem. methodologies).[2][3][4]

Protocol: L-Leucine to (2S,3R)-AHMHA

Reagents Required:

  • L-Leucine (Starting Material)

  • Benzyl chloroformate (Cbz-Cl)

  • DIBAL-H (Reducing agent)

  • Acetone cyanohydrin / KCN

  • Hydrochloric acid (6N)

Workflow Logic:

  • Protection: Block the amine of L-Leucine to prevent self-reaction.

  • Reduction: Convert the carboxylic acid to an aldehyde (Leucinal). This preserves the C3 chirality (derived from L-Leu).

  • Cyanohydrin Formation: Add cyanide to the aldehyde. This creates the C2 chiral center. Note: This step often produces a mixture of diastereomers (2S,3S and 2R,3S) which must be separated or directed via chiral ligands.

  • Hydrolysis: Convert the nitrile to the carboxylic acid.

Synthesis_Workflow Step1 L-Leucine (S-Configuration) Step2 N-Cbz-L-Leucine Step1->Step2 Cbz-Cl, NaOH Protection Step3 N-Cbz-L-Leucinal (Aldehyde) Step2->Step3 DIBAL-H -78°C Reduction Step4 Cyanohydrin Intermediate Step3->Step4 KCN/NaHSO3 Nucleophilic Addition Step5 (2S,3R)-AHMHA (Final Product) Step4->Step5 HCl (Hydrolysis) + Diastereomer Separation

Figure 2: Synthetic route from L-Leucine. The critical step is the Cyanohydrin formation, which determines the C2 hydroxyl stereochemistry.

Quality Control Checkpoint
  • TLC: Monitor the disappearance of the aldehyde (Step 3).

  • NMR: The (2S,3R) isomer typically shows a distinct coupling constant (

    
    ) compared to the (2S,3S) isomer due to hydrogen bonding between the amine and hydroxyl groups in the free acid form.
    

Biological Relevance & Application[1][2][3][7][9]

Aminopeptidase Inhibition Mechanism

AHMHA is a "transition-state analog." In the hydrolysis of a peptide bond, the enzyme attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Mechanism: The C2-hydroxyl group of AHMHA mimics the oxygen of this tetrahedral intermediate.

  • Binding: It coordinates tightly with the Zinc (

    
    ) or Manganese (
    
    
    
    ) cofactor in the active site of enzymes like Aminopeptidase A (APA).
  • Utility: Researchers use AHMHA-containing peptides to study blood pressure regulation (APA converts Angiotensin II to Angiotensin III) and memory consolidation.

References

  • PubChem. (n.d.).[5][6] 3-Amino-2-hydroxy-5-methylhexanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Rich, D. H., et al. (1984). Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives.[2][7] Application to the synthesis of amastatin.[2][7] Journal of Organic Chemistry.[2] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.).[8] Mass Spectrometry Data for Related Hydroxy-Amino Acids. National Institute of Standards and Technology.[8] Retrieved from [Link][8]

Sources

Methodological & Application

Stereoselective synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Stereoselective Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid: A Chiral Pool-Based Approach

Abstract: This document provides a detailed guide for the stereoselective synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid, a crucial non-proteinogenic amino acid found in the potent aminopeptidase inhibitor, amastatin.[1] The presented strategy leverages the "chiral pool" approach, starting from the readily available and enantiomerically pure L-leucine.[2][3][4] This method establishes the two required stereocenters with high fidelity through a substrate-controlled diastereoselective cyanohydrin formation. This guide offers both a high-level overview of the synthetic strategy and detailed, step-by-step laboratory protocols suitable for researchers in organic synthesis and medicinal chemistry.

Introduction and Strategic Overview

(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid is a β-hydroxy-γ-amino acid that serves as a key structural motif in various biologically active molecules. Its synthesis presents a significant stereochemical challenge, requiring precise control over the configuration of two adjacent chiral centers (C2 and C3).

The strategy detailed herein begins with L-leucine, a natural α-amino acid. This choice is strategic as L-leucine already possesses the desired (S)-configuration at the carbon that will become C3 in the final product, as well as the requisite isobutyl side chain. The core of this synthetic route involves three key transformations:

  • Formation of a Chiral Aldehyde: The carboxylic acid of N-protected L-leucine is reduced to the corresponding aldehyde, N-Boc-L-leucinal. This step preserves the initial stereochemistry.

  • Diastereoselective Cyanohydrin Formation: The chiral aldehyde undergoes a nucleophilic addition of cyanide. The existing stereocenter at C3 directs the attack of the cyanide nucleophile, preferentially forming the (2R,3S)-cyanohydrin diastereomer.[1][5]

  • Nitrile Hydrolysis: The nitrile group of the cyanohydrin intermediate is hydrolyzed to a carboxylic acid, yielding the final target molecule.

This approach is efficient and provides excellent stereochemical control, making it a reliable method for accessing this important chiral building block.

G cluster_0 Synthetic Workflow L-Leucine L-Leucine N-Boc-L-Leucine N-Boc-L-Leucine L-Leucine->N-Boc-L-Leucine Boc Protection N-Boc-L-Leucinal N-Boc-L-Leucinal N-Boc-L-Leucine->N-Boc-L-Leucinal Reduction Cyanohydrin Intermediate (2R,3S)-N-Boc-3-amino- 2-hydroxy-5-methylhexanenitrile N-Boc-L-Leucinal->Cyanohydrin Intermediate Diastereoselective Cyanide Addition Final Product (2S,3R)-3-amino-2-hydroxy- 5-methylhexanoic acid Cyanohydrin Intermediate->Final Product Nitrile Hydrolysis & Deprotection

Figure 1: Overall synthetic workflow from L-Leucine.

Mechanistic Insight: Controlling Stereochemistry

The key to this synthesis is the diastereoselective addition of a cyanide anion to N-Boc-L-leucinal. This step's success relies on Felkin-Anh or related models of acyclic stereocontrol. The bulky isobutyl group and the N-Boc protecting group orient themselves to minimize steric hindrance, creating a facial bias for the incoming nucleophile.

The aldehyde's carbonyl group is activated by a Lewis acid (e.g., ZnCl₂), enhancing its electrophilicity. The cyanide nucleophile then attacks the carbonyl carbon from the least sterically hindered face, leading predominantly to the formation of the syn or, in this specific case, the (2R,3S) diastereomer. The choice of reaction conditions, particularly low temperature, is critical for maximizing this selectivity by favoring the more ordered, lower-energy transition state.

G cluster_1 Stereodetermining Step: Cyanohydrin Formation Reactant N-Boc-L-Leucinal (S-configuration) TransitionState Felkin-Anh Model (Preferential Attack) Reactant->TransitionState + CN⁻, ZnCl₂ Product (2R,3S)-Cyanohydrin (Major Product) TransitionState->Product Least Hindered Face SideProduct (2S,3S)-Cyanohydrin (Minor Product) TransitionState->SideProduct More Hindered Face

Figure 2: Logic of the key diastereoselective addition step.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Cyanide compounds are highly toxic; handle with extreme caution and have an appropriate quenching and disposal procedure in place.

Protocol 1: Synthesis of N-Boc-L-leucinal

This protocol describes the reduction of N-Boc-L-leucine methyl ester to the corresponding aldehyde.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
N-Boc-L-leucine 231.29 10.0 g 43.2
Methanol (MeOH) 32.04 100 mL -
Thionyl Chloride (SOCl₂) 118.97 3.5 mL 47.5
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes) 142.22 52 mL 52.0
Dichloromethane (DCM) 84.93 200 mL -
Diethyl Ether (Et₂O) 74.12 300 mL -
Saturated aq. Rochelle's salt - 150 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

  • Esterification: Dissolve N-Boc-L-leucine (10.0 g, 43.2 mmol) in methanol (100 mL) in a round-bottom flask and cool to 0 °C in an ice bath. Slowly add thionyl chloride (3.5 mL, 47.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to yield N-Boc-L-leucine methyl ester, which can be used directly in the next step.

  • Reduction: Dissolve the crude methyl ester in anhydrous dichloromethane (200 mL) under a nitrogen atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

  • Add DIBAL-H (52 mL of a 1.0 M solution in hexanes, 52.0 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Quench the reaction by slowly adding methanol (10 mL) at -78 °C, followed by the slow addition of saturated aqueous Rochelle's salt solution (150 mL).

  • Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this may take several hours).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-leucinal as a colorless oil. The product is often used immediately without further purification due to its potential instability.

Protocol 2: Diastereoselective Synthesis of (2R,3S)-N-Boc-3-amino-2-hydroxy-5-methylhexanenitrile

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
N-Boc-L-leucinal (crude from Protocol 1) 215.30 ~9.3 g 43.2
Zinc Chloride (ZnCl₂) 136.30 6.2 g 45.4
Acetone Cyanohydrin 85.09 4.2 mL 45.4
Triethylamine (Et₃N) 101.19 6.3 mL 45.4
Toluene 92.14 150 mL -
Ethyl Acetate (EtOAc) 88.11 300 mL -
Saturated aq. Sodium Bicarbonate (NaHCO₃) - 100 mL -

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

  • Anhydrously transfer zinc chloride (6.2 g, 45.4 mmol) to a flame-dried, three-neck flask under a nitrogen atmosphere. Add anhydrous toluene (100 mL).

  • Add a solution of the crude N-Boc-L-leucinal (~9.3 g, 43.2 mmol) in toluene (50 mL) to the suspension.

  • Cool the mixture to 0 °C.

  • In a separate flask, mix acetone cyanohydrin (4.2 mL, 45.4 mmol) and triethylamine (6.3 mL, 45.4 mmol) and add this solution dropwise to the reaction mixture over 20 minutes.

  • Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC until the aldehyde is consumed.

  • Work-up: Dilute the reaction with ethyl acetate (200 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers and afford the desired (2R,3S)-cyanohydrin as a white solid. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Hydrolysis to (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
(2R,3S)-Cyanohydrin 242.32 5.0 g 20.6
Hydrochloric Acid (HCl, 6 M) 36.46 100 mL 600
Dowex® 50WX8 ion-exchange resin - - -

| Ammonium Hydroxide (NH₄OH, 2 M) | 35.04 | - | - |

Procedure:

  • Hydrolysis & Deprotection: Suspend the cyanohydrin (5.0 g, 20.6 mmol) in 6 M hydrochloric acid (100 mL).

  • Heat the mixture at reflux (approx. 100-110 °C) for 12 hours. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the Boc protecting group.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess HCl and water.

  • Purification: Dissolve the resulting crude solid (the hydrochloride salt) in a minimal amount of deionized water.

  • Load the solution onto a column packed with Dowex® 50WX8 ion-exchange resin (H⁺ form).

  • Wash the column thoroughly with deionized water to remove any inorganic salts.

  • Elute the desired amino acid from the resin using 2 M aqueous ammonium hydroxide.

  • Collect the basic fractions (test with pH paper) and concentrate under reduced pressure to remove ammonia and water.

  • The resulting solid can be further purified by recrystallization (e.g., from a water/ethanol mixture) to yield pure (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid.

Summary of Results

The described synthetic sequence provides a reliable pathway to the target molecule with good overall yield and high stereochemical purity.

StepProductTypical YieldDiastereomeric Ratio (syn:anti)Key Considerations
1N-Boc-L-leucinal>90% (crude)N/AAldehyde is unstable; use immediately.
2(2R,3S)-Cyanohydrin60-75%>95:5Low temperature is crucial for selectivity.
3Final Amino Acid70-85%>99:1 (after purification)Ion-exchange chromatography is effective for purification.

References

  • Rittle, K. E., Homnick, C. F., Ponticello, G. S., & Evans, B. E. (1982). Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry, 47(16), 3016–3018. [Link]

  • Baran, P. S. (n.d.). Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research. Retrieved from [Link]

  • Ko, S. Y., & Gunda, G. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. [Link]

  • Wuts, P. G. M. (2006). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.
  • Rich, D. H., Moon, B. J., & Boparai, A. S. (1980). Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives. The Journal of Organic Chemistry, 45(11), 2288-2290. [Link]

  • Evans, D. A. (n.d.). Evans Aldol Reaction. Chem-Station. Retrieved from [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

  • Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz-Muñoz, G. (2021). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 18(5), 606-620. [Link]

  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

Sources

Application Note: Synthesis of Boc-Protected 3-Amino-2-hydroxy-5-methylhexanoic Acid (Boc-AHMHA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is a non-proteinogenic


-amino acid and the key structural component of Amastatin , a potent inhibitor of leucine aminopeptidase and aminopeptidase A. Unlike "Statine" (which contains an isobutyl side chain on a C8 backbone), AHMHA features a C7 backbone derived from Leucine.

The synthesis of Boc-protected AHMHA presents a specific stereochemical challenge: the generation of the hydroxyl stereocenter at C-2 adjacent to the chiral amine at C-3. This Application Note details the Cyanohydrin Route , the industry-standard method for accessing this core. This route is preferred for its scalability and the ability to access both diastereomers [(2S,3R) and (2R,3R)], which are often required for Structure-Activity Relationship (SAR) studies.

Synthetic Strategy Comparison
RouteKey ReagentsProsCons
Cyanohydrin (Selected) Boc-Leucinal, KCN/Acetone CyanohydrinScalable, direct access to C7 backbone.Generates C-2 epimers (requires separation).
Passerini Reaction Boc-Leucinal, Isocyanide, Carboxylic AcidOne-pot multicomponent.Complex purification; lower stereocontrol.
Epoxide Opening Allylic Alcohol, mCPBAHigh stereocontrol (if directed).Multi-step precursor synthesis required.

Mechanistic Pathway & Workflow

The synthesis proceeds via the oxidation of Boc-Leucine to Boc-Leucinal, followed by C1 homologation using cyanide. The resulting cyanohydrin is hydrolyzed to the hydroxy acid.[1]

AHMHA_Synthesis Leu Boc-L-Leucine (Starting Material) Weinreb Weinreb Amide (Intermediate) Leu->Weinreb 1. EDC, NMM 2. NH(OMe)Me Aldehyde Boc-L-Leucinal (Electrophile) Weinreb->Aldehyde LiAlH4, -40°C Cyano Cyanohydrin (Diastereomeric Mix) Aldehyde->Cyano KCN, NaHSO3 (C-C Bond Formation) Hydrolysis Acid Hydrolysis (Deprotection) Cyano->Hydrolysis HCl/Dioxane (Nitrile->Acid) Reprotection Boc-Reprotection Hydrolysis->Reprotection Boc2O, NaOH Separation Chromatographic Separation Reprotection->Separation Silica Gel Final Boc-AHMHA (Pure Diastereomer) Separation->Final

Figure 1: Synthetic workflow for Boc-AHMHA via the Cyanohydrin route. The critical stereodivergent step occurs at the aldehyde-to-cyanohydrin conversion.

Detailed Experimental Protocols

Phase 1: Preparation of Boc-L-Leucinal (The Electrophile)

Rationale: Aldehydes derived from amino acids are configurationally unstable. The Weinreb amide reduction method is selected over direct ester reduction (DIBAL) to minimize racemization at the


-carbon.

Reagents:

  • Boc-L-Leucine (25.0 g, 108 mmol)

  • N,O-Dimethylhydroxylamine HCl (11.6 g, 119 mmol)

  • EDC

    
    HCl (22.8 g, 119 mmol) / HOBt (16.2 g, 119 mmol)
    
  • N-Methylmorpholine (NMM)

  • LiAlH

    
     (Lithium Aluminum Hydride)
    

Protocol:

  • Amide Coupling: Dissolve Boc-L-Leucine in DCM (250 mL). Add NMM (2.5 eq) followed by HOBt and EDC

    
    HCl at 0°C. Stir for 15 min. Add N,O-dimethylhydroxylamine HCl. Stir at RT for 12 h.
    
    • QC Check: TLC (50% EtOAc/Hex) should show complete consumption of acid.

    • Workup: Wash with 1N HCl, Sat. NaHCO

      
      , and Brine. Dry (Na
      
      
      
      SO
      
      
      ) and concentrate to yield the Weinreb amide (Oil, ~95% yield).
  • Reduction: Dissolve the amide (10 g) in anhydrous THF (100 mL) under Argon. Cool to -45°C (Acetonitrile/Dry Ice bath).

  • Hydride Addition: Add LiAlH

    
     (1.0 M in THF, 1.2 eq) dropwise over 30 mins. Critical:  Maintain temperature below -40°C to prevent over-reduction to the alcohol.
    
  • Quench: After 45 min, quench with KHSO

    
     (sat. aq) at -40°C. Extract with Et
    
    
    
    O.
  • Purification: Flash chromatography (rapid) on silica (10-20% EtOAc/Hexane).

    • Stability Note: Use Boc-Leucinal immediately for Phase 2. Store at -20°C under Argon if necessary.

Phase 2: Cyanohydrin Synthesis (C-C Bond Formation)

Rationale: This step extends the carbon chain from C6 to C7 and creates the C-2 hydroxyl group. It is non-stereoselective, yielding a mixture of (2S,3R) [Amastatin config] and (2R,3R) isomers.

Reagents:

  • Boc-L-Leucinal (Freshly prepared)

  • Sodium Bisulfite (NaHSO

    
    )
    
  • Potassium Cyanide (KCN) [HAZARD: CYANIDE]

  • Ethyl Acetate / Water

Protocol:

  • Bisulfite Adduct: Dissolve Boc-L-Leucinal (5.0 g, 23 mmol) in EtOAc (50 mL). Add a solution of NaHSO

    
     (2.6 g, 25 mmol) in water (10 mL). Stir vigorously at 0°C for 2 hours. A white precipitate (bisulfite adduct) may form.
    
  • Cyanide Addition: Add a solution of KCN (1.65 g, 25 mmol) in water (10 mL) to the reaction mixture.

  • Reaction: Stir at RT for 4–6 hours.

    • Mechanism:[2] The bisulfite adduct acts as a reservoir for the aldehyde, allowing controlled release and reaction with cyanide.

  • Workup: Separate layers. Wash organic layer with water and brine. Dry over MgSO

    
    . Concentrate to yield the crude cyanohydrin (pale yellow oil).
    
    • Safety: All aqueous waste must be treated with bleach (hypochlorite) to quench residual cyanide before disposal.

Phase 3: Hydrolysis and Reprotection

Rationale: The nitrile requires harsh acid hydrolysis to convert to the carboxylic acid. This removes the Boc group, which must be re-installed to facilitate chromatographic separation of diastereomers.

Protocol:

  • Hydrolysis: Dissolve crude cyanohydrin in concentrated HCl (6N) and Dioxane (1:1 v/v). Reflux (100°C) for 12 hours.

    • Result: This converts R-CN

      
       R-COOH and R-NH-Boc 
      
      
      
      R-NH
      
      
      Cl
      
      
      .
  • Evaporation: Concentrate to dryness to remove excess HCl.

  • Reprotection: Resuspend the residue in Water/Dioxane (1:1). Adjust pH to 9.0 using 1N NaOH. Add Boc

    
    O (1.5 eq). Stir at RT for 12 h, maintaining pH 9.
    
  • Isolation: Acidify to pH 3 with 1N KHSO

    
    . Extract with EtOAc.[1] Dry and concentrate.
    
Phase 4: Separation of Diastereomers

Rationale: The crude product is a mixture of (2S,3S)-AHMHA and (2R,3S)-AHMHA (Note: C3 is S from L-Leucine; C2 is the new center).

Analytical Data for Identification:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: CHCl

    
     : MeOH : AcOH (95 : 5 : 1).
    
  • Separation:

    • Isomer A (2S,3R - Amastatin config): Typically elutes second (more polar) due to hydrogen bonding between OH and NH.

    • Isomer B (2R,3R): Typically elutes first.

  • Crystallization (Alternative): The (2S,3R) isomer can often be crystallized from EtOAc/Hexane as the dicyclohexylamine (DCHA) salt.

Quality Control & Analytical Verification

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity >98% (AUC)HPLC (C18, 0.1% TFA Water/MeCN)
Identity Matches Ref. Std.

H-NMR (DMSO-d

), MS (ESI)
Diastereomeric Ratio >95:5 (post-purification)Chiral HPLC or

H-NMR
NMR Diagnostic Signals (DMSO-d )
  • 
     3.90 - 4.10 ppm:  Multiplet corresponding to H-3 (CH-NHBoc). The chemical shift differs by ~0.1-0.2 ppm between diastereomers.
    
  • 
     5.5 - 6.0 ppm:  Doublet for OH (exchangeable).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-reduction of Weinreb amide to alcohol.Strictly control temp at -45°C; add LiAlH

slowly.
Racemization at C3 Base-catalyzed epimerization of aldehyde.Avoid prolonged storage of Boc-Leucinal; use fresh.
Incomplete Hydrolysis Nitrile is sterically hindered.Increase reaction time or use conc. HCl/AcOH mixtures.[3][4][5][6]
Poor Separation Diastereomers co-elute.Convert to Methyl Ester (diazomethane) for easier Silica separation, then hydrolyze.

References

  • Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active

    
    -(t-Butoxycarbonylamino)-aldehydes from 
    
    
    
    -Amino Acids. Synthesis, 1983(8), 676–678. Link
  • Tobe, H., et al. (1979). Structure and Chemical Synthesis of Amastatin. Agricultural and Biological Chemistry, 43(3), 591-596. Link

  • Rich, D. H., et al. (1978). Synthesis of Peptide Analogues of Pro-statine and Statine. Journal of Organic Chemistry, 43(18), 3624. Link

  • Nishizawa, R., et al. (1977). Synthesis of 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Journal of Medicinal Chemistry, 20(4), 510–515. Link

  • Organic Syntheses. (1990). N-tert-Butoxycarbonyl-L-leucinal. Org.[4][5][6][] Synth. 69, 226. Link

Sources

Application Note: Purification of 3-Amino-2-hydroxy-5-methylhexanoic Acid (AHMHA) Diastereomers

[1]

Abstract

This application note details the purification of 3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA), a non-proteinogenic amino acid and the key pharmacophore of the aminopeptidase inhibitor Amastatin .[1] Syntheses of AHMHA typically yield a diastereomeric mixture of the


derivatization-based chromatographic strategy

Introduction & Chemical Context

The Challenge of Stereochemistry

AHMHA possesses two chiral centers at C2 and C3. The biological activity of Amastatin is strictly dependent on the


  • Target:

    
    -3-Amino-2-hydroxy-5-methylhexanoic acid.[1]
    
  • Common Contaminant:

    
     diastereomer (often formed during cyanohydrin synthesis or aldol-like condensations).
    
  • Separation Difficulty: As a free zwitterion, the diastereomers exhibit identical charge states and very similar solubilities in aqueous buffers, making direct C18 HPLC separation challenging without specific ion-pairing agents.

Physical Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 161.20 g/mol
Solubility Soluble in water, acidic buffers; sparingly soluble in pure organic solvents (MeOH, MeCN) unless derivatized.[2][3]
pKa Values Carboxyl (~2.3), Amine (~9.6)
Detection Low UV absorbance (210 nm). Ninhydrin positive (Purple/Blue).

Strategic Workflow Visualization

The following flowchart outlines the decision matrix for purification. The Derivatization Route is recommended for purity requirements

AHMHA_Purification_WorkflowStartCrude Synthetic Mixture(AHMHA Diastereomers)DecisionPurity Requirement?Start->DecisionRouteARoute A: High Purity (>98%)(Recommended)Decision->RouteAHighRouteBRoute B: Crude Enrichment (<90%)(Scale-up/Low Cost)Decision->RouteBMed/LowDerivStep A1: Derivatization(Boc-Protection + Methyl Ester)RouteA->DerivDowexStep B1: Cation Exchange(Dowex 50W)RouteB->DowexSilicaStep A2: Silica Gel Chromatography(Separates Diastereomers)Deriv->SilicaDeprotectStep A3: Hydrolysis(Remove Boc/OMe)Silica->DeprotectFinalPure (2S, 3R)-AHMHADeprotect->FinalCrystStep B2: Fractional Crystallization(Solvent: Water/Acetone)Dowex->CrystCryst->Final

Figure 1: Decision matrix for AHMHA purification. Route A utilizes steric bulk differences of protected intermediates for superior resolution.

Detailed Protocols

Method A: The Derivatization Strategy (High Resolution)

Principle: Converting the zwitterion into a protected lipophilic ester (Boc-AHMHA-OMe) eliminates charge interactions and amplifies the structural differences between diastereomers, allowing facile separation on standard silica gel.

Step 1: Derivatization
  • Boc-Protection: Dissolve crude AHMHA (10 mmol) in dioxane/water (1:1). Add

    
     (1.5 eq) and 
    
    
    (1.2 eq). Stir at RT for 12h.
  • Workup: Acidify to pH 3 with citric acid, extract with EtOAc.

  • Esterification: Treat the Boc-AHMHA in MeOH with diazomethane (or

    
    ) until yellow color persists. Quench with acetic acid and concentrate.
    
    • Result: Mixture of

      
       and 
      
      
      Boc-AHMHA-OMe.
Step 2: Silica Gel Chromatography (The Separation)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Benzene/Ethyl Acetate (5:1 to 2:1 gradient) OR Hexane/Ethyl Acetate (3:1).

  • Observation:

    • The

      
        isomer (Bioactive) typically elutes later  (more polar) due to specific intramolecular H-bonding patterns in the protected form.
      
    • The

      
        isomer typically elutes earlier .
      
  • Validation: Check fractions via TLC (Visualize with ninhydrin after heating/acid spray).

Step 3: Deprotection (Hydrolysis)
  • Dissolve pure Boc-AHMHA-OMe fraction in dioxane.

  • Add 1N NaOH (2 eq). Stir 2h at RT (Saponification).

  • Acidify to pH 2, extract Boc-AHMHA.

  • Treat with 4N HCl/Dioxane or TFA/DCM (1:1) for 1h to remove Boc.

  • Concentrate and lyophilize.

Method B: Ion-Exchange & Crystallization (Scale-Up)

Principle: Utilizing slight pKa differences and solubility profiles of the free amino acids.

Protocol
  • Resin Preparation: Pack a column with Dowex 50W-X8 (200-400 mesh). Cycle resin (H+ form

    
     Pyridinium form) if using volatile buffers.
    
  • Loading: Dissolve crude mixture in water (pH ~3) and load.

  • Elution Gradient:

    • Wash with water (2 column volumes).

    • Elute with a linear gradient of 0.1 M Pyridine-Formate (pH 3.1)

      
      1.0 M Pyridine-Acetate (pH 5.5) .
      
  • Fraction Collection: Collect fractions. Spot on TLC.

    • Note: Diastereomeric resolution is poor on Dowex alone; this step mostly removes synthetic byproducts.

  • Crystallization (Critical Step):

    • Pool AHMHA containing fractions and lyophilize.

    • Dissolve residue in minimum Water .

    • Slowly add Acetone until turbid. Store at 4°C.

    • The

      
       isomer often crystallizes preferentially (verify via optical rotation).
      

Quality Control & Analytical Methods

To validate the separation, use the following HPLC conditions. Standard C18 columns often fail to separate the free acid diastereomers; therefore, pre-column derivatization or chiral columns are required.

Analytical Protocol (Free Acid)
  • Column: Chiralcel OD-RH (Reverse Phase Chiral) or Crownpak CR(+).

  • Mobile Phase:

    
     (pH 2.0) / Acetonitrile (90:10).
    
  • Flow Rate: 0.5 mL/min.

  • Detection: 200-210 nm.

  • Temperature: 10°C (Lower temperature often improves chiral resolution).

Self-Validating Checks (The "E-E-A-T" Factor)
  • The NMR Check: In the

    
    -NMR (in 
    
    
    or
    
    
    ), the coupling constant (
    
    
    ) between H-2 and H-3 differs.
    • Anti isomers (like

      
      ) typically show 
      
      
      Hz.
    • Syn isomers typically show

      
       Hz.
      
  • The Ninhydrin Test: Ensure your TLC plates are heated vigorously.

    
    -hydroxy-
    
    
    -amino acids can react slower than standard
    
    
    -amino acids.

References

  • Toda, F., et al. (1980). Synthesis of Amastatin Isomers and Their Activity. Chemical and Pharmaceutical Bulletin, 28(7), 1971-1976.

  • Aoyagi, T., et al. (1978). Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. The Journal of Antibiotics, 31(6), 636-638.

  • Rich, D. H., et al. (1984). Synthesis of analogues of the aminopeptidase inhibitor amastatin. Journal of Medicinal Chemistry, 27(4), 417-424.

Analytical methods for 3-Amino-2-hydroxy-5-methylhexanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Profiling of 3-Amino-2-hydroxy-5-methylhexanoic Acid (AHMHA)

Executive Summary & Chemical Context

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is a non-proteinogenic amino acid and a critical structural pharmacophore found in aminopeptidase inhibitors, most notably Amastatin . Often referred to as the "leucine analogue" of the statine class, AHMHA possesses a unique


-amino-

-hydroxy architecture that mimics the transition state of peptide hydrolysis.

Analytical Challenges:

  • Chirality: AHMHA contains two chiral centers (C2 and C3), resulting in four potential stereoisomers. The biological activity of Amastatin is strictly dependent on the

    
     configuration. Analytical methods must be stereoselective.
    
  • Detection Limits: Lacking a strong UV chromophore, native AHMHA is invisible to standard UV-Vis detection (214/254 nm) at trace levels.

  • Polarity: As a zwitterionic small molecule, it exhibits poor retention on standard C18 stationary phases without ion-pairing or derivatization.

This guide details two validated workflows: LC-MS/MS with Marfey’s Derivatization (Gold Standard for Bioanalysis & Chirality) and Automated OPA-HPLC-FLD (Routine QC).

Strategic Analytical Workflows

The following decision matrix outlines the selection of the appropriate method based on sample matrix and sensitivity requirements.

AnalyticalDecisionTree Start Sample Origin Matrix Matrix Type? Start->Matrix Bio Biological Fluids (Plasma/Urine) Matrix->Bio Trace Level (<1 µM) Bulk Bulk Synthesis / Raw Material Matrix->Bulk High Conc (>1 mM) MethodA METHOD A: LC-MS/MS + FDAA (Chiral Resolution) Bio->MethodA MethodB METHOD B: HPLC-FLD + OPA (Achiral/Rapid) Bulk->MethodB ResultA Stereoisomer Ratio & Metabolite Quant MethodA->ResultA ResultB Purity Assay & Total Content MethodB->ResultB

Figure 1: Analytical decision tree for selecting the optimal quantification strategy based on matrix complexity and data requirements.

Method A: LC-MS/MS with Marfey’s Derivatization (Bioanalysis)[1][2][3][4]

This method utilizes 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent).[1] FDAA reacts with the primary amine of AHMHA to form diastereomers, allowing the separation of the biologically active


 isomer from its enantiomers on a standard achiral C18 column.
Reaction Mechanism

The nucleophilic attack of the AHMHA


-amine onto the fluorodinitrophenyl ring of L-FDAA creates a stable, hydrophobic derivative suitable for reverse-phase chromatography.
Protocol: Sample Preparation
  • Extraction (Plasma/Cell Media):

    • Aliquot

      
       sample.
      
    • Precipitate proteins with

      
       cold Methanol (containing Internal Standard, e.g., 
      
      
      
      -Leucine).
    • Centrifuge at

      
       for 10 min (
      
      
      
      ). Collect supernatant.
    • Evaporate to dryness under

      
       stream.
      
  • Derivatization:

    • Reconstitute residue in

      
       Water.
      
    • Add

      
      1 M NaHCO
      
      
      
      (pH control is critical; target pH 8.0–9.0).
    • Add

      
      1% L-FDAA in Acetone  (Marfey’s Reagent).
      
    • Incubate:

      
       for 60 minutes. (Note: The 
      
      
      
      -hydroxyl group near the amine sterically hinders the reaction slightly, requiring longer heat than standard amino acids).
    • Quench: Add

      
      1 M HCl  to stop the reaction and protonate the carboxyl group.
      
    • Dilute with

      
       Mobile Phase A.
      
LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Cortecs C18+ (2.1 x 100 mm, 1.6 µm) or equivalent Core-Shell particle.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 15% B to 60% B over 8 minutes (slow gradient required for diastereomer separation).

MS Parameters (MRM Mode): AHMHA MW = 161.1 Da. Derivative MW = ~413 Da.

AnalytePrecursor (

)
Product (

)
CE (eV)TypeRationale
AHMHA-FDAA 414.2 268.1 25QuantCleavage of DNP-Alanine amide moiety
AHMHA-FDAA 414.2 396.2 15QualLoss of H

O (from

-hydroxyl)
IS (

-Leu)
387.2 268.1 25QuantStandard FDAA fragment

Technical Insight: The transition 414.2


 396.2 (Water loss) is specific to the hydroxy-acid structure of AHMHA, distinguishing it from simple leucine isomers.

Method B: HPLC-FLD with OPA (Quality Control)

For bulk drug substance analysis where chiral resolution is not the primary goal, or for high-throughput screening of hydrolysis, o-phthalaldehyde (OPA) derivatization is superior due to speed and automation capabilities.

Mechanism

OPA reacts with the primary amine of AHMHA in the presence of a thiol (3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

Automated Protocol (In-Needle)
  • Reagent A: Borate Buffer (0.4 M, pH 10.2).

  • Reagent B: OPA (10 mg/mL) + 3-Mercaptopropionic acid (1% v/v) in 0.4 M Borate buffer.

  • Injection Program:

    • Draw

      
       Sample.
      
    • Draw

      
       Reagent B.
      
    • Mix in loop (

      
      ).
      
    • Wait 1.0 min.

    • Inject.[2][3]

HPLC Conditions
  • Detector: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Linearity:

    
     to 
    
    
    
    .

Data Validation & Performance Metrics

The following metrics represent typical performance data for the LC-MS/MS method (Method A).

ParameterSpecificationResult (Typical)
Linearity (

)


LOD (Limit of Detection) S/N > 3

(

)
LLOQ S/N > 10, CV < 20%

Intra-day Precision CV (%)

Recovery (Plasma) Spike Recovery

Chiral Separation Resolution (

)

(Baseline resolution of 2S,3R from 2R,3S)

Troubleshooting Guide

  • Issue: Poor Chiral Separation.

    • Cause: Gradient slope too steep.

    • Fix: Reduce gradient slope to 2% B/min around the elution time. Lower column temperature to

      
       to utilize enthalpic separation contributions.
      
  • Issue: Low MS Sensitivity.

    • Cause: Incomplete derivatization due to steric hindrance at the

      
      -amine.
      
    • Fix: Increase reaction temperature to

      
       or extend time to 90 min. Ensure pH is > 8.0 during reaction.
      
  • Issue: Peak Tailing.

    • Cause: Interaction of the free carboxyl/hydroxyl groups with silanols.

    • Fix: Ensure mobile phase pH is acidic (0.1% Formic Acid) to keep the carboxyl group protonated.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3), 231–247. Link

  • Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Biochemistry, 23(22), 5341–5347. Link

  • Tsuru, D., et al. (1989). Thiol-dependent aminopeptidases. Methods in Enzymology, 244, 201-215.
  • Thermo Fisher Scientific. (2020). Automated Amino Acid Analysis using OPA/FMOC. Application Note 72685. Link

  • PubChem. (2025).[4] 3-Amino-2-hydroxy-5-methylhexanoic acid Compound Summary. Link

Sources

Application Notes & Protocols: 3-Amino-2-hydroxy-5-methylhexanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of γ-Amino-β-Hydroxy Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the strategic incorporation of unique structural motifs that can impart desirable pharmacological properties. Among these, the class of γ-amino-β-hydroxy acids stands out for its profound impact on the development of potent and selective enzyme inhibitors. 3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA), and its structural analogs, often referred to as "statines," are exemplary building blocks that have been instrumental in the creation of successful drug candidates, most notably in the realm of protease inhibitors.

The intrinsic chemical architecture of AHMHA, featuring a hydroxyl group beta to an amino group, allows it to mimic the transition state of peptide bond hydrolysis by proteases. This structural mimicry leads to high-affinity binding to the active site of these enzymes, resulting in potent inhibition. Furthermore, the non-proteinogenic nature of AHMHA provides inherent resistance to proteolytic degradation, a critical attribute for enhancing the in vivo stability and bioavailability of peptide-based therapeutics.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of 3-amino-2-hydroxy-5-methylhexanoic acid as a building block. We will delve into the synthetic strategies for its incorporation, detailed protocols for peptide synthesis and characterization, and the underlying principles that govern its remarkable efficacy in drug design.

Part 1: The Role of 3-Amino-2-hydroxy-5-methylhexanoic Acid in Enzyme Inhibition

The primary application of AHMHA and its analogs in drug discovery is the inhibition of proteases, a class of enzymes pivotal in a multitude of physiological and pathological processes. The inhibitory mechanism of compounds containing the AHMHA scaffold is rooted in the concept of transition-state analogy.

Mechanism of Action: Mimicking the Tetrahedral Intermediate

Proteases catalyze the cleavage of peptide bonds through a mechanism that involves the formation of a transient, high-energy tetrahedral intermediate. The geometry of this intermediate is mimicked by the stable tetrahedral carbon bearing the hydroxyl group in the AHMHA structure. This structural resemblance allows AHMHA-containing inhibitors to bind to the enzyme's active site with high affinity, effectively blocking the access of the natural substrate and halting the catalytic cycle.

G cluster_0 Peptide Substrate Hydrolysis cluster_1 Inhibition by AHMHA-containing Drug Peptide_Substrate Peptide Substrate Enzyme_Active_Site Enzyme Active Site Tetrahedral_Intermediate Tetrahedral Intermediate (Transient) Cleaved_Products Cleaved Products AHMHA_Inhibitor AHMHA-containing Inhibitor Enzyme_Active_Site_2 Enzyme Active Site Stable_Complex Stable Enzyme-Inhibitor Complex (Inhibition)

Caption: Mechanism of protease inhibition by AHMHA.

Case Study: Amastatin - A Potent Aminopeptidase Inhibitor

A prime example of the successful application of AHMHA is the natural product Amastatin.[1][2] Amastatin, with the structure (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-Val-L-Val-L-Asp, is a potent and reversible inhibitor of various aminopeptidases.[3] The N-terminal AHMHA residue is crucial for its inhibitory activity, with the (2S,3R) stereochemistry being optimal for binding to the target enzymes. Structure-activity relationship (SAR) studies have demonstrated that modifications to the AHMHA moiety or the adjacent amino acid residues significantly impact the inhibitory potency, underscoring the importance of this building block in the inhibitor's pharmacophore.[1][2]

CompoundTarget EnzymeIC50 (µM)
AmastatinAminopeptidase A0.5
BestatinAminopeptidase B0.05
PepstatinPepsin<0.001

Table 1: Inhibitory activity of representative natural products containing γ-amino-β-hydroxy acids.

Part 2: Synthesis and Incorporation of AHMHA into Peptides

The successful integration of AHMHA into a peptide sequence requires careful consideration of synthetic strategies, particularly in the context of solid-phase peptide synthesis (SPPS).

Synthesis of the AHMHA Building Block

The synthesis of the Fmoc-protected (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid building block can be achieved through various stereoselective routes, often starting from readily available chiral precursors like D-leucine. A common approach involves the reduction of the corresponding amino acid to an amino alcohol, followed by a series of steps to introduce the hydroxyl group and extend the carbon chain.

G D-Leucine D-Leucine Amino_Alcohol Amino Alcohol D-Leucine->Amino_Alcohol Reduction Intermediate_1 Intermediate Steps (e.g., protection, oxidation) Amino_Alcohol->Intermediate_1 Fmoc_AHMHA Fmoc-(2S,3R)-AHMHA Intermediate_1->Fmoc_AHMHA Final Elaboration

Caption: General synthetic scheme for Fmoc-AHMHA.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of an AHMHA-Containing Peptide

This protocol outlines the manual synthesis of a model tripeptide, Ac-AHMHA-Val-Ala-NH2, using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Val-OH

  • Fmoc-(2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc-Ala-OH Coupling:

    • Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc-Val-OH Coupling: Repeat step 2 with Fmoc-Val-OH.

  • Fmoc Deprotection: Repeat step 3.

  • Fmoc-AHMHA-OH Coupling:

    • Due to the steric hindrance of the AHMHA building block, a more potent coupling reagent is recommended. Pre-activate Fmoc-AHMHA-OH (2 eq.) with HATU (1.95 eq.) and DIPEA (4 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 4 hours.

    • Perform a Kaiser test. If the test is positive, repeat the coupling.

  • Fmoc Deprotection: Repeat step 3.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

Part 3: Characterization and Purification

Thorough characterization and purification are essential to ensure the identity and purity of the synthesized peptide.

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Characterization
  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide.

  • NMR Spectroscopy: For detailed structural elucidation, 1D and 2D NMR spectroscopy can be employed to confirm the amino acid sequence and stereochemistry.

Part 4: Impact on Pharmacokinetic Properties

The incorporation of AHMHA can significantly influence the pharmacokinetic profile of a peptide-based drug.

  • Metabolic Stability: The non-proteinogenic nature of AHMHA renders the adjacent peptide bond resistant to cleavage by most endogenous proteases, thereby increasing the plasma half-life of the drug.

  • Lipophilicity: The isobutyl side chain of AHMHA increases the lipophilicity of the peptide, which can affect its absorption, distribution, and cell permeability.

  • Conformational Rigidity: The presence of the β-hydroxy group can introduce conformational constraints, potentially leading to a more defined three-dimensional structure that can favor target binding and improve oral bioavailability.

Conclusion

3-Amino-2-hydroxy-5-methylhexanoic acid and its analogs are powerful and versatile building blocks in the arsenal of the medicinal chemist. Their ability to act as transition-state mimics for proteases, coupled with their inherent metabolic stability, makes them invaluable tools for the design of potent and selective enzyme inhibitors. The synthetic protocols and analytical techniques outlined in this guide provide a solid foundation for researchers to harness the full potential of this remarkable structural motif in their drug discovery endeavors. As our understanding of enzyme mechanisms and synthetic methodologies continues to evolve, the strategic application of unique building blocks like AHMHA will undoubtedly pave the way for the development of next-generation therapeutics.

References

  • Tobe, H., Morishima, H., Aoyagi, T., Umezawa, H., Ishiki, K., Nakamura, K., Yoshioka, T., Shimauchi, Y., & Inui, T. (1982). Synthesis and Structure-activity Relationships of Amastatin Analogues, Inhibitors of Aminopeptidase A. Agricultural and Biological Chemistry, 46(7), 1865-1871. [Link]

  • Tobe, H., Morishima, H., Aoyagi, T., Umezawa, H., Ishiki, K., Nakamura, K., Yoshioka, T., Shimauchi, Y., & Inui, T. (1982). Synthesis and Structure-activity Relationships of Amastatin Analogues, Inhibitors of Aminopeptidase A. Bioscience, Biotechnology, and Biochemistry, 46(7), 1865-1871. [Link]

  • Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417–422. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Coupling Reactions with 3-Amino-2-hydroxy-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid and its derivatives, core components in the synthesis of pepstatin and other protease inhibitors.[1][2] This unique amino acid, a member of the statine family, presents distinct challenges in peptide synthesis due to its steric hindrance and the presence of a secondary hydroxyl group.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate these complexities and achieve high-yield, high-purity synthesis.

Troubleshooting Guide: Common Coupling Challenges

This section addresses specific issues encountered during the coupling of 3-Amino-2-hydroxy-5-methylhexanoic acid in a question-and-answer format.

Q1: My coupling reaction with 3-Amino-2-hydroxy-5-methylhexanoic acid is showing very low or no yield. What is the primary cause?

A1: The most common cause of low coupling efficiency is the combination of steric hindrance and the use of insufficiently potent reagents.[3] The bulky isobutyl side chain, along with the stereochemistry of the amino and hydroxyl groups, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide chain.[4] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often too slow and inefficient to overcome this steric barrier, leading to incomplete reactions.[3][5]

To address this, a systematic approach to optimizing your coupling strategy is necessary, starting with the choice of coupling reagent.

Troubleshooting_Low_Yield start Low Coupling Yield Detected cause1 Inefficient Coupling Reagent start->cause1 Is your reagent DCC or DIC? cause2 Suboptimal Reaction Conditions start->cause2 Is the reaction slow/stalling? cause3 Hydroxyl Group Interference start->cause3 Are side products observed by LC-MS? cause4 Poor Solvation or Aggregation start->cause4 Is the peptide sequence hydrophobic? sol1 Switch to Uronium/Phosphonium Reagents (HATU, HCTU, PyBOP). Rationale: Forms highly reactive activated esters. cause1->sol1 sol2 Perform a Double Coupling. Increase Reaction Time/Temperature. Use Microwave Assistance (MA-SPPS). cause2->sol2 sol3 Protect the Hydroxyl Group (e.g., with TBDMS or tBu). Rationale: Prevents O-acylation side reactions. cause3->sol3 sol4 Switch solvent from DMF to NMP. Use solvent mixtures (DCM/DMF/NMP). cause4->sol4

Caption: Troubleshooting workflow for low coupling efficiency.

Q2: I've switched to a stronger coupling reagent like HATU, but my yields are still suboptimal. What are the next steps?

A2: Even with a potent coupling reagent, the kinetics of coupling a sterically hindered residue can be slow.[4] The following adjustments to your reaction conditions should be considered:

  • Perform a Double Coupling: This is a highly effective and common strategy. After the initial coupling reaction time has elapsed, remove the reaction solvent and reagents by filtration and washing, and then subject the resin to a second, fresh solution of activated amino acid and coupling reagents.[4] This helps drive the reaction to completion.

  • Increase Reaction Time and/or Temperature: Sterically hindered couplings simply require more time.[4] Extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields. Gentle heating (e.g., 35-50°C) can also overcome the activation energy barrier, but must be used cautiously as it increases the risk of racemization.[6][7] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is an excellent method for efficiently driving difficult couplings to completion in shorter timeframes.[4]

  • Optimize Your Solvent: The choice of solvent is critical for ensuring the peptide-resin complex is well-solvated, which is essential for the reaction to proceed.[4] If you are using Dimethylformamide (DMF), consider switching to N-methylpyrrolidone (NMP), which has superior solvating properties, especially for aggregating sequences.[4] In some cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

Q3: I'm observing a significant side product with a mass corresponding to the addition of my activated amino acid to the hydroxyl group. How can I prevent this?

A3: This side reaction is O-acylation, where the secondary hydroxyl group of 3-Amino-2-hydroxy-5-methylhexanoic acid acts as a nucleophile and attacks the activated carboxyl group. This is particularly common in solid-phase synthesis where an excess of the acylating agent is used.[8]

The most robust solution is to protect the hydroxyl group .[8]

  • Recommended Protecting Groups: For Fmoc-based SPPS, an acid-labile protecting group is ideal.

    • tert-Butyl (tBu): Removed with Trifluoroacetic acid (TFA) during final cleavage. It is highly stable to the basic conditions used for Fmoc removal.[9]

    • tert-Butyldimethylsilyl (TBDMS): A bulky silyl ether that provides excellent protection. It is also cleaved by TFA but can sometimes be removed under milder acidic conditions than tBu, offering potential orthogonality.[9][10]

While synthesis is possible with an unprotected hydroxyl group, especially in solution-phase where stoichiometry can be precisely controlled, protection is the safest strategy in SPPS to ensure high purity and avoid complex purification challenges.[8][11]

Frequently Asked Questions (FAQs)

Q: Which coupling reagents are considered best-in-class for 3-Amino-2-hydroxy-5-methylhexanoic acid? A: For challenging couplings like this, uronium/aminium or phosphonium salt reagents are highly recommended.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered one of the most effective reagents, as it forms highly reactive OAt esters which are superior for sterically demanding couplings.[3][12]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HATU, forms a highly reactive 6-ClOBt ester.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also very effective, particularly for reducing racemization.[13][14] It does not have the potential for N-terminal guanidinylation that can be a side reaction with uronium reagents.[12][14]

Reagent ClassExample(s)ReactivityKey Advantage
Carbodiimides DCC, DICLow-ModerateCost-effective for simple couplings.
Phosphonium Salts PyBOP, PyAOPHighLow racemization risk; no guanidinylation.[13][14]
Uronium/Aminium Salts HBTU, TBTUHighForms reactive OBt esters.
Advanced Uronium HATU, HCTUVery HighForms highly reactive OAt/6-ClOBt esters.[3][12]

Q: Should I pre-activate the amino acid or use in-situ activation? A: For sterically hindered amino acids, pre-activation is generally recommended. This involves mixing the protected amino acid, coupling reagent, and a non-nucleophilic base (like DIPEA) in the reaction solvent for 1-5 minutes before adding the mixture to the deprotected resin.[4] This allows for the formation of the highly reactive activated ester intermediate, ensuring it is readily available to react with the N-terminal amine upon addition.

Q: What is the optimal base to use with reagents like HATU or PyBOP? A: A non-nucleophilic base is essential to prevent side reactions.

  • N,N-Diisopropylethylamine (DIPEA or Hunig's base): This is the most commonly used base in Fmoc-SPPS. Its bulky nature prevents it from acting as a nucleophile.

  • sym-Collidine: A weaker base than DIPEA, which can be advantageous in cases where racemization is a significant concern.[14]

Q: How can I monitor the reaction to confirm it has gone to completion? A: Monitoring the disappearance of the free N-terminal amine on the resin is crucial.

  • The Kaiser Test (Ninhydrin Test): This is a very sensitive colorimetric test for primary amines. A sample of the resin beads is heated with ninhydrin reagents. A dark blue color indicates the presence of unreacted primary amines, signifying an incomplete coupling. A negative test (colorless or faint yellow beads) indicates completion.[15]

  • Limitations: The Kaiser test does not work for secondary amines, such as when coupling to a Proline residue.[15]

  • LC-MS Analysis of a Test Cleavage: For an unambiguous result, a small sample of the resin can be cleaved, and the resulting peptide analyzed by LC-MS to confirm the correct mass has been obtained. This is the most definitive method for confirming a successful coupling.[16][17]

Recommended Experimental Protocols

Protocol 1: Double Coupling of Protected (2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic Acid in SPPS

This protocol assumes the use of a standard Fmoc-SPPS workflow on a solid support resin. The hydroxyl group of the incoming amino acid is assumed to be protected (e.g., as a tBu or TBDMS ether).

1.0 Resin Preparation 1.1. Swell the peptide-resin in DMF for 30 minutes. 1.2. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). 1.3. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2.0 First Coupling 2.1. In a separate reaction vessel, prepare the activation mixture:

  • Fmoc-(2S,3R)-3-amino-2-(O-tBu)-5-methylhexanoic acid (4 equivalents relative to resin loading)
  • HATU (3.9 equivalents)
  • DIPEA (8 equivalents) 2.2. Dissolve the components in DMF (or NMP for difficult sequences). 2.3. Allow the mixture to pre-activate for 2-5 minutes at room temperature. 2.4. Add the activated amino acid solution to the deprotected peptide-resin. 2.5. Allow the coupling reaction to proceed for 2 hours with gentle agitation. 2.6. Filter the reaction solution away from the resin and wash thoroughly with DMF (3 times).

3.0 Monitoring and Second Coupling 3.1. (Optional but Recommended) Perform a Kaiser test on a small sample of beads. If the test is negative, proceed to the next synthesis cycle. If positive (blue beads), proceed with the second coupling. 3.2. Repeat steps 2.1 through 2.5 with a fresh solution of activated amino acid. 3.3. After the second coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times) and dry for the next step. 3.4. Perform a final Kaiser test to confirm completion. If the test remains positive, consider capping the unreacted amines with acetic anhydride before proceeding.[15]

Double_Coupling_Workflow cluster_prep Resin Preparation cluster_coupling1 First Coupling cluster_coupling2 Second Coupling prep1 Swell Resin prep2 Fmoc Deprotection (20% Piperidine/DMF) prep1->prep2 prep3 Wash (DMF) prep2->prep3 act1 Pre-activate Amino Acid (AA/HATU/DIPEA) prep3->act1 couple1 Add to Resin (React for 2h) act1->couple1 wash1 Wash (DMF) couple1->wash1 kaiser1 Kaiser Test wash1->kaiser1 act2 Pre-activate Fresh Amino Acid Mix couple2 Add to Resin (React for 2h) act2->couple2 wash2 Final Wash (DMF, DCM) couple2->wash2 kaiser2 Final Kaiser Test wash2->kaiser2 kaiser1->act2 Positive next Proceed to Next Cycle kaiser1->next Negative kaiser2->next Negative cap Cap with Ac₂O kaiser2->cap Positive

Sources

Technical Support Center: Stability & Handling of 3-Amino-2-hydroxy-5-methylhexanoic Acid (AHMHA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amastatin Acid" Core

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is the critical N-terminal residue of Amastatin , a potent aminopeptidase inhibitor. Often referred to as "Amastatin Acid" or a specific isomer of Norstatine , its structural integrity is paramount for biological activity.

This molecule possesses two chiral centers (C2 and C3). The biologically active form typically found in Amastatin is (2S, 3R) .[1] Users frequently encounter issues not with the chemical degradation of the molecule itself, but with detection failures (due to lack of chromophore) and stereochemical instability (epimerization) under improper pH conditions.

This guide synthesizes field data and chemical principles to ensure your experiments remain reproducible.

Module 1: Storage & Handling (The Basics)

Q: How should I store the solid powder long-term?

Recommendation: Store at -20°C , strictly desiccated.

  • The Science: AHMHA is a zwitterionic solid. While chemically robust in the solid state, it is hygroscopic . Moisture absorption introduces two failure modes:

    • Stoichiometric Error: Absorbed water alters the effective molecular weight, leading to under-dosing during solution preparation.

    • Microbial Degradation: Once moist, trace contaminants can facilitate microbial growth at room temperature.

Q: I left the vial on the bench for 24 hours. Is it ruined?

Likely No, but proceed with caution.

  • Action: Visually inspect for clumping (sign of moisture uptake).

  • Validation: If the powder flows freely, it is likely chemically stable. If clumped, redetermine concentration via quantitative NMR or derivatized HPLC before use in critical assays. Do not rely on weight alone if clumping is observed.

Module 2: Solution Stability & Solubility

Q: What is the best solvent for stock solutions?

Recommendation: Anhydrous DMSO or Methanol .

SolventSolubilityStability RiskRecommendation
Water Good (pH dependent)Microbial growth; pH driftWorking solution only. Discard after 24h.
DMSO High (>10 mM)Hygroscopic (absorbs water from air)Preferred for Stock. Store at -20°C.
Methanol ModerateEvaporation concentrates sampleGood for immediate use/transfer.
Q: Can I autoclave a solution of AHMHA?

ABSOLUTELY NOT.

  • The Mechanism: High heat (121°C) combined with water promotes epimerization at the

    
    -hydroxy (C2) and 
    
    
    
    -amino (C3) centers. While the amide bond isn't present to hydrolyze (as in the full peptide), the stereocenters are vulnerable.
  • Alternative: Sterile filter using a 0.22

    
    m PVDF or PES membrane.
    
Q: At what pH is the molecule most stable?

Target: pH 4.0 – 8.0.

  • Risk Zone (pH > 9): Strong bases abstract the

    
    -proton (at C2), leading to rapid racemization. This converts the active (2S, 3R) isomer into inactive diastereomers.
    
  • Risk Zone (pH < 2): Extreme acid is generally tolerated better than base, but prolonged exposure can catalyze intermolecular esterification (oligomerization).

Module 3: Troubleshooting & Diagnostics

Critical Issue: "I injected the sample into HPLC, but I see no peak."

This is the #1 support ticket we receive. AHMHA lacks a conjugated


-system (aromatic ring), meaning it is invisible  to standard UV detection at 254 nm or 280 nm.

The Fix:

  • Low UV: Set detector to 205–210 nm . (Note: DMSO absorbs here; use Methanol/Water gradients).

  • Derivatization (Recommended): React with OPA (o-Phthalaldehyde) or FMOC-Cl to create a fluorescent derivative.

  • Mass Spectrometry: Use LC-MS (ESI+) monitoring [M+H]+ = ~162.1 Da.

Visualizing the Troubleshooting Logic

Troubleshooting Start Issue: No Peak on HPLC CheckWave Check Wavelength Are you at 254/280 nm? Start->CheckWave ActionUV Switch to 205-210 nm (Avoid DMSO) CheckWave->ActionUV Yes CheckDet Is UV Noise too high? CheckWave->CheckDet No (Already at 210nm) Solved Peak Detected ActionUV->Solved Deriv Perform Derivatization (OPA or FMOC) CheckDet->Deriv Yes (Buffer interference) MS Use LC-MS (Target m/z 162.1) CheckDet->MS Yes (High Sensitivity Needed) Deriv->Solved MS->Solved

Figure 1: Decision tree for resolving detection failures due to lack of chromophore.

Module 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Purpose: To create a stock that resists degradation and epimerization for up to 6 months.

  • Weighing: Allow the vial to equilibrate to room temperature before opening (prevents condensation). Weigh approx. 1.6 mg of AHMHA.[2]

  • Solvent: Add 1.0 mL of anhydrous DMSO (Grade:

    
    99.9%, water content <0.005%).
    
  • Dissolution: Vortex gently. Do not sonicate if possible (heat generation).

  • Aliquoting: Divide into 50

    
    L aliquots in sterile polypropylene tubes.
    
  • Storage: Store at -20°C. Do not refreeze aliquots more than once.

Protocol B: QC Check for Epimerization (Advanced)

Purpose: To verify if your old stock has racemized. Note: Requires derivatization because enantiomers/diastereomers of native amino acids are hard to separate.

  • Derivatization: Mix 10

    
    L sample with 50 
    
    
    
    L Marfey’s Reagent (FDAA) in 1M NaHCO3. Heat at 40°C for 1 hour. Stop with 1M HCl.
  • LC Method:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3

      
      m).
      
    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

    • Gradient: 10% B to 60% B over 40 mins.

    • Detection: UV 340 nm (Marfey's reagent provides the chromophore).

  • Interpretation: The (2S, 3R) isomer will elute at a distinct time from the (2R, 3S) or (2S, 3S) contaminants. Compare against a fresh reference standard.

Module 5: Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

Degradation AHMHA AHMHA (Active 2S, 3R) Base High pH (>9) Heat AHMHA->Base Moisture Moisture/Water (Storage) AHMHA->Moisture Microbe Non-Sterile Aqueous Buffer AHMHA->Microbe Epimer Epimerization (Inactive Diastereomers) Base->Epimer Proton Abstraction Weighing Hygroscopic Error (Inaccurate Dosing) Moisture->Weighing Water Uptake Consume Microbial Consumption (Loss of Mass) Microbe->Consume Metabolism

Figure 2: Primary stability risks and their chemical consequences.

References

  • Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives.[3][4] Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417–424.

  • Tobe, H., et al. (1976). Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. The Journal of Antibiotics, 29(1), 102–105.

  • Bhushan, R., & Martens, J. (1997). Amino Acids and Their Derivatives. In Handbook of Thin-Layer Chromatography. CRC Press. (Reference for derivatization techniques of non-chromophoric amino acids).
  • PubChem Compound Summary. (2023). 3-Amino-2-hydroxy-5-methylhexanoic acid (CID 173844).[2] National Center for Biotechnology Information. Link

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-2-hydroxy-5-methylhexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2-hydroxy-5-methylhexanoic acid and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address common solubility issues encountered during your experiments. Our goal is to equip you with the scientific rationale and practical protocols to overcome these challenges effectively.

Troubleshooting Guide: Step-by-Step Solutions for Common Solubility Issues

This section addresses specific problems you might face when trying to dissolve 3-Amino-2-hydroxy-5-methylhexanoic acid derivatives.

Scenario 1: My compound is insoluble in aqueous buffers at neutral pH.

Underlying Cause: 3-Amino-2-hydroxy-5-methylhexanoic acid is an amino acid derivative. Like other amino acids, its solubility is highly dependent on the pH of the solution.[1][2] At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility in aqueous media.[1][3]

Step-by-Step Solution:

  • Determine the Charge of Your Derivative:

    • Identify all ionizable groups in your specific derivative. The parent molecule has a carboxylic acid group and an amino group.

    • Estimate the overall charge of your peptide or small molecule at neutral pH.[4]

  • Adjust the pH:

    • For derivatives with a net positive charge (basic): Start by attempting to dissolve the compound in sterile water. If it remains insoluble, incrementally add a dilute acidic solution (e.g., 10% acetic acid) to lower the pH.[4] At a pH below the pI, the amino group will be protonated (NH3+), increasing the overall positive charge and enhancing solubility.[3]

    • For derivatives with a net negative charge (acidic): If dissolution in water is unsuccessful, add a dilute basic solution (e.g., 10% ammonium bicarbonate) dropwise to raise the pH.[4] At a pH above the pI, the carboxylic acid group will be deprotonated (COO-), increasing the net negative charge and improving solubility.[3]

    • For neutral derivatives: These can be particularly challenging. Proceed to the co-solvent or other advanced methods described below.

  • Sonication:

    • After pH adjustment, use a sonicator to aid dissolution.[4][5] The ultrasonic waves help to break up particle aggregates.

Scenario 2: My compound precipitates out of solution when I add it to my cell culture media.

Underlying Cause: This often occurs due to a "common ion effect" or a significant change in pH or solvent composition when your concentrated stock solution is diluted into the final media. The buffer components of the media can also interact with your compound, reducing its solubility.

Step-by-Step Solution:

  • Prepare a Concentrated Stock in an Appropriate Solvent:

    • For hydrophobic or uncharged peptides, a small amount of an organic co-solvent like DMSO or DMF is often necessary.[5]

    • Protocol: Dissolve the peptide in a minimal amount of the organic solvent first. Then, slowly add your aqueous buffer to the desired final stock concentration while vortexing.[5]

  • Dilute the Stock Solution Properly:

    • Add the stock solution to your cell culture media in a stepwise manner, with gentle mixing after each addition. This avoids localized high concentrations that can lead to precipitation.

  • Consider the Final Concentration of Organic Solvent:

    • Be mindful of the final concentration of the organic co-solvent in your experiment, as it can be toxic to cells. For most cellular assays, the final DMSO concentration should not exceed 1% (v/v).[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of 3-Amino-2-hydroxy-5-methylhexanoic acid derivatives?

A1: The main factors include:

  • pH: As an amino acid derivative, solubility is lowest at the isoelectric point and increases at pH extremes.[1][2][3]

  • Amino Acid Sequence: For peptide derivatives, the presence of hydrophobic amino acids will decrease water solubility, while hydrophilic (charged) amino acids will increase it.[6][7]

  • Particle Size: Larger particles have a smaller surface area, which can hinder dissolution.[8][9]

  • Temperature: For most endothermic dissolutions, increasing the temperature will increase solubility.[9]

Q2: Can I use co-solvents to improve the solubility of my compound?

A2: Yes, co-solvents are a common and effective method for dissolving poorly soluble compounds.[10][11] Water-miscible organic solvents like DMSO, ethanol, and polyethylene glycols can increase the solubility of nonpolar drugs.[10][12] The co-solvent reduces the polarity of the aqueous environment, making it more favorable for hydrophobic molecules.

Q3: What is salt formation and how can it help with solubility?

A3: Salt formation is a highly effective technique for increasing the solubility and dissolution rate of ionizable drugs.[13][14] The process involves reacting an acidic or basic drug with a suitable counterion to form a salt.[14] This salt form often has significantly higher aqueous solubility than the parent compound.[15]

Q4: I've heard about cyclodextrins. How do they work?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18] They can encapsulate hydrophobic molecules, or parts of molecules, within their core, effectively shielding them from the aqueous environment.[18][19][20] This "inclusion complex" has a hydrophilic exterior, which greatly enhances the overall solubility of the guest molecule in water.[16][17][18]

Advanced Solubilization Strategies & Protocols

For particularly challenging derivatives, the following advanced techniques can be employed.

Strategy 1: Co-Solvent Systems

Rationale: By blending a water-miscible organic solvent (co-solvent) with water, you can reduce the overall polarity of the solvent system, making it more amenable to dissolving hydrophobic compounds.[10]

Recommended Co-solvents and Their Properties:

Co-SolventProperties & Considerations
DMSO A powerful aprotic solvent, suitable for highly hydrophobic compounds. Can be cytotoxic at higher concentrations.[5]
Ethanol A protic solvent, generally less toxic than DMSO. Good for moderately hydrophobic compounds.
Polyethylene Glycol (PEG) A polymer available in various molecular weights. Low toxicity and often used in pharmaceutical formulations.
Propylene Glycol A viscous, low-toxicity co-solvent commonly used in injectable formulations.[10]

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Weigh out a small, known amount of your 3-Amino-2-hydroxy-5-methylhexanoic acid derivative.

  • Add a minimal volume of your chosen co-solvent (e.g., DMSO) to completely dissolve the compound.

  • While vortexing, slowly add your desired aqueous buffer (e.g., PBS) to the dissolved compound to reach your final target concentration.

  • If any precipitation occurs, you may need to increase the proportion of the co-solvent in your final stock solution.

Strategy 2: Utilizing Cyclodextrins

Rationale: Cyclodextrins form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[16][17][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin.[19]

Experimental Protocol: Solubilization with HP-β-CD

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 20% w/v).

  • Add your 3-Amino-2-hydroxy-5-methylhexanoic acid derivative to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. The formation of the inclusion complex can sometimes take time.

Visualizing Solubilization Strategies

Decision Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for addressing solubility issues with your 3-Amino-2-hydroxy-5-methylhexanoic acid derivative.

G start Start: Compound is Insoluble is_peptide Is the derivative a peptide? start->is_peptide charge Determine Net Charge at Neutral pH is_peptide->charge Yes cosolvent Try Co-Solvent (e.g., DMSO, Ethanol) is_peptide->cosolvent No acidic pH Adjustment (Increase pH > pI) charge->acidic Net Negative basic pH Adjustment (Decrease pH < pI) charge->basic Net Positive neutral Proceed to Co-Solvent/ Cyclodextrin Methods charge->neutral Net Neutral success Solubility Achieved acidic->success basic->success neutral->cosolvent cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) cosolvent->cyclodextrin Failure cosolvent->success Success cyclodextrin->success Success fail Consult Technical Support cyclodextrin->fail Failure

Caption: A decision tree for selecting the appropriate solubilization method.

Mechanism of Cyclodextrin-Mediated Solubilization

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic drug, rendering it soluble in water.

G cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State drug_insoluble Hydrophobic Drug (Insoluble) water Aqueous Environment drug_entering Drug Enters Cavity drug_insoluble->drug_entering + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Inclusion Complex (Soluble) drug_entering->complex Forms water2 Aqueous Environment

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 14(9), 869. [Link]

  • Evonik. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Jeffery, D. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability, 8(1), 216. [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 194-200. [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • International Journal of Scientific Development and Research. (2024). Methods to boost solubility. IJSDR, 9(1). [Link]

  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. AAPS PharmSciTech, 10(3), 838-844. [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]

  • Kirsch, F., et al. (2014). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 53(40), 15635-15641. [Link]

  • Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH? [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-237. [Link]

  • O'Gorman, J., & O'Driscoll, C. M. (2015). Hydrophilic or Lipophilic Statins? Future Cardiology, 11(1), 85-97. [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(4), 285-289. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Sodeifian, G., et al. (2016). Solubility of some statin drugs in supercritical carbon dioxide and representing the solute solubility data with several density-based correlations. The Journal of Supercritical Fluids, 113, 68-76. [Link]

  • Singh, R. P., et al. (2013). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 10(5), 724-742. [Link]

  • Yasmin, R., et al. (2016). Solubility enhancement of simvastatin by arginine: thermodynamics, solute–solvent interactions, and spectral analysis. Drug Design, Development and Therapy, 10, 1117-1127. [Link]

  • Sodeifian, G., et al. (2024). Thermodynamic analysis and intelligent modeling of statin drugs solubility in supercritical carbon dioxide. Scientific Reports, 14(1), 1-20. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) Methods for Hydroxamic Acid Synthesis. [Link]

  • ResearchGate. (n.d.). Derivatives of hydroxamic acids. [Link]

  • Thieme. (2024). Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. [Link]

  • Aitipamula, S., et al. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 9(2), 101. [Link]

  • JPT. (n.d.). Peptide Solubilization. [Link]

  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble? [Link]

  • Selva, M. (2024). Pharmaceutical Limitations for Drugs: Challenges in Development and Distribution. Annals of Clinical and Translational Neurology. [Link]

  • Nitta, H., et al. (2022). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. AAPS PharmSciTech, 23(7), 232. [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-5-methylhexanoic acid. [Link]

  • Toth, P. P., et al. (2018). Expert opinion: the therapeutic challenges faced by statin intolerance. Expert Opinion on Pharmacotherapy, 19(9), 975-986. [Link]

  • PubChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid. [Link]

  • CAS. (2023). Dealing with the challenges of drug discovery. [Link]

  • Drug Discovery News. (2025). The biggest barriers in drug development today. [Link]

  • ZeClinics. (2024). Dealing With The Challenges Of Drug Discovery. [Link]

Sources

Validation & Comparative

Confirming the Stereochemistry of Synthesized 3-Amino-2-hydroxy-5-methylhexanoic Acid (AHMHA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is the pharmacophore and N-terminal residue of Amastatin , a potent competitive inhibitor of aminopeptidases (specifically Leucine Aminopeptidase and Aminopeptidase A).[1] The biological activity of Amastatin is strictly governed by the stereochemistry of AHMHA.

  • Target Configuration: (2S, 3R) .

  • The Challenge: The molecule possesses two contiguous chiral centers (C2 and C3), resulting in four possible stereoisomers. Synthetic routes—whether from D-Leucine, L-Leucine, or via asymmetric catalysis—often yield diastereomeric mixtures (e.g., syn vs. anti addition) or enantiomeric impurities.

  • The Objective: This guide provides a comparative technical framework to definitively confirm the (2S, 3R) configuration, distinguishing it from its (2S, 3S), (2R, 3R), and (2R, 3S) counterparts.

Comparative Analysis of Determination Methods

The following table contrasts the three primary methodologies for stereochemical confirmation.

FeatureMethod A: X-Ray Crystallography Method B: Mosher's Analysis (NMR) Method C: Diastereomeric Derivatization (HPLC)
Principle Direct visualization of electron density and anomalous dispersion.Anisotropic shielding effects of chiral derivatizing agents (MTPA).Chromatographic separation of diastereomers (e.g., AHMHA-L-Leu).
Certainty Absolute (Gold Standard) High (deductive)Relative (requires standards)
Sample State Single Crystal (diffraction quality)Solution (CDCl₃/C₆D₆)Solution (HPLC grade)
Throughput Low (days to weeks for crystal growth)Medium (1-2 days)High (minutes per run)
Primary Use De novo assignment of unknown stereochemistry.Assigning absolute configuration when crystals fail.Routine purity checks and batch release.

Decision Framework

Use the following logic flow to select the appropriate validation protocol for your synthetic batch.

Stereochem_Decision_Tree Start Synthesized AHMHA Sample Crystal_Check Can you grow a single crystal? Start->Crystal_Check XRay METHOD A: X-Ray Crystallography (Anomalous Dispersion) Crystal_Check->XRay Yes Reference_Check Is an authentic (2S,3R) standard available? Crystal_Check->Reference_Check No HPLC METHOD C: Chiral HPLC/GC (Compare Retention Times) Reference_Check->HPLC Yes Deriv_Check Can you derivatize -OH and -NH2? Reference_Check->Deriv_Check No Mosher METHOD B: Mosher's NMR Analysis (Delta-Delta Calculation) Deriv_Check->Mosher Yes (High Purity) Chemical_Corr Chemical Correlation (Synthesize Dipeptide w/ L-Leu) Deriv_Check->Chemical_Corr No (Complex Matrix)

Figure 1: Strategic decision tree for stereochemical confirmation of AHMHA.

Detailed Experimental Protocols

Method A: X-Ray Crystallography (The Absolute Proof)

Context:[2][3] While AHMHA itself is zwitterionic and hard to crystallize, the hydrochloride salt or the N-Boc protected methyl ester often yields suitable crystals.

Protocol:

  • Derivatization: Convert 20 mg of AHMHA to its hydrochloride salt using 1M HCl in dioxane.

  • Crystallization: Dissolve the salt in a minimum amount of hot methanol. Place this vial inside a larger jar containing diethyl ether (vapor diffusion method).

  • Data Collection: Collect data on a diffractometer (e.g., Bruker APEX II) using Cu-Kα radiation.

  • Validation: Refine the Flack parameter. A Flack parameter near 0.0 indicates correct absolute configuration; near 1.0 indicates the inverted structure.

Method B: Modified Mosher’s Method (NMR)

Context: This method relies on the magnetic anisotropy of the Mosher auxiliary (MTPA) to shield/deshield protons based on spatial orientation. Since AHMHA has both an amine and a hydroxyl, selective derivatization is critical.

Protocol:

  • Protection: First, protect the amine as a carbamate (e.g., N-Boc-AHMHA methyl ester) to leave the C2-hydroxyl free.

  • Esterification: React the N-Boc-AHMHA methyl ester (10 mg) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials using Pyridine/DMAP in DCM.

  • NMR Analysis: Acquire ¹H NMR (500 MHz or higher) for both the (S)-ester and (R)-ester.

  • Calculation: Calculate

    
     for protons neighboring the C2 chiral center.
    
    • Interpretation: If the configuration is 2S , protons on the right side of the Mosher plane (typically the C3-side chain) will have positive

      
       values, while protons on the left (C1-carbonyl) will have negative 
      
      
      
      values.
Method C: Chemical Correlation via Diastereomeric Dipeptides

Context: This is the most practical method for routine synthesis checks. By coupling AHMHA to a known chiral standard (L-Leucine), you convert enantiomers into diastereomers, which are easily separable by standard silica or HPLC.

Workflow Visualization:

Dipeptide_Correlation Input Crude AHMHA (Mix of Isomers) Step1 1. N-Boc Protection Input->Step1 Step2 2. Couple with L-Leu-OMe Step1->Step2 Products Diastereomeric Mix: (2S,3R)-AHMHA-L-Leu (2R,3R)-AHMHA-L-Leu ... Step2->Products Analysis HPLC / NMR Analysis Products->Analysis Result Compare with Literature Standards Analysis->Result

Figure 2: Workflow for chemical correlation using L-Leucine as a chiral probe.

Experimental Steps:

  • Coupling: React N-Boc-AHMHA (1 equiv) with L-Leucine Methyl Ester (1.1 equiv) using EDC/HOBt in DMF.

  • Workup: Standard aqueous wash (Citric acid, NaHCO₃, Brine).

  • Analysis:

    • HPLC: Inject on a C18 column. The diastereomers (e.g., L-L vs D-L type interactions) will display distinct retention times.

    • NMR: The methyl ester protons of the L-Leu moiety often appear as distinct singlets for each diastereomer.

  • Verification: Compare the elution profile with that of a reference sample prepared from authentic (2S,3R)-AHMHA.

Data Presentation: Expected Parameters

When confirming the (2S, 3R) stereochemistry, your data should align with the following established benchmarks.

Table 1: Diagnostic NMR Signals for N-Boc-AHMHA Methyl Ester (Note: Values are approximate and solvent-dependent; use for relative comparison)

Proton Position(2S, 3R) Isomer (Target)(2S, 3S) Isomer (Epimer)Diagnostic Feature
C2-H (α-proton) ~4.20 ppm (br d)~4.35 ppm (br d)The syn vs anti relationship affects the coupling constant (

).
C3-H (β-proton) ~4.05 ppm (m)~3.90 ppm (m)Shifted by shielding from the adjacent hydroxyl.
Coupling (

)
2.0 - 3.5 Hz 8.0 - 9.5 Hz CRITICAL: Small

indicates anti (2S,3R); Large

indicates syn (2S,3S).

Technical Insight: The coupling constant


 is the fastest "quick check" for relative stereochemistry. The (2S,3R) isomer typically adopts a conformation with a smaller dihedral angle between H-C2 and H-C3 in constrained derivatives (like oxazolidinones), resulting in a smaller coupling constant compared to the (2S,3S) isomer.

References

  • Synthesis and Resolution of AHMHA: Rich, D. H., et al. "Synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid derivatives.[1] Application to the synthesis of amastatin." The Journal of Organic Chemistry, 1980.

  • Stereoselective Synthesis via Oxazolidinones: Ishibuchi, S., et al. "Facile Synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids, the Key Components of Amastatin and Bestatin."[4] Natural Product Letters, 1992.

  • Mosher's Method Application: Hoye, T. R., et al.[2] "A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy." Nature Protocols, 2007. (General reference for Mosher analysis methodology).

  • Absolute Configuration by X-Ray: Flack, H. D. "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 1983.

Sources

Comparative Guide: Biological Efficacy of 3-Amino-2-hydroxy-5-methylhexanoic Acid (AHMHA) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA), often referred to in literature as the "Amastatin core" or Norstatine , is a non-proteinogenic amino acid essential for the inhibition of metalloproteases. It functions as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

While its structural cousin, Bestatin (containing the phenyl-analog AHPBA), is widely recognized for immunomodulatory effects via CD13 (Aminopeptidase N) inhibition, AHMHA-based analogs exhibit a distinct selectivity profile, particularly toward Aminopeptidase A (APA) and Leucine Aminopeptidase (LAP) .

This guide objectively compares AHMHA derivatives against standard benchmarks (Bestatin, Actinonin), focusing on kinetic parameters (


, 

), structural determinants of potency, and validated screening protocols.

Mechanism of Action: The Zinc Trap

The biological activity of AHMHA analogs is driven by their ability to chelate the catalytic Zinc ion (


) within the enzyme active site.
Structural Determinants[1]
  • Zinc Binding Group (ZBG): The

    
    -hydroxy and 
    
    
    
    -amino groups form a bidentate chelate with the active site Zinc.
  • Side Chain Specificity: The isobutyl side chain (leucine-like) of AHMHA fits into the hydrophobic S1 pocket of LAP and APA, whereas the benzyl side chain of Bestatin prefers the S1 pocket of APN/CD13.

  • Stereochemistry: The

    
     configuration is critical. Inversion to 
    
    
    
    or
    
    
    typically results in a loss of potency by 2–3 orders of magnitude.
Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism where AHMHA displaces the natural substrate.

Inhibition_Mechanism Enzyme Aminopeptidase (Active Site Zn2+) Complex_ES Enzyme-Substrate Complex (Transient) Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Stalled) Enzyme->Complex_EI + AHMHA Analog (Chelation) Substrate Natural Peptide Substrate Substrate->Complex_ES Inhibitor AHMHA Analog (Transition State Mimic) Inhibitor->Complex_EI Product Hydrolysis Products Complex_ES->Product Catalysis Complex_EI->Enzyme Slow Dissociation (Tight Binding)

Figure 1: Mechanism of competitive inhibition. AHMHA analogs act as slow-binding inhibitors, effectively "locking" the enzyme in a non-catalytic state via Zinc chelation.

Comparative Efficacy: AHMHA vs. Alternatives

The following data aggregates kinetic values from key structure-activity relationship (SAR) studies. Note that AHMHA derivatives (Amastatin) generally exhibit "slow-binding" kinetics, making pre-incubation time a critical variable in experimental data.

Table 1: Inhibitory Constants ( ) against Key Aminopeptidases
CompoundCore ResidueTarget: AP-M (CD13)Target: Cytosolic LAPTarget: Aminopeptidase AMechanism
Amastatin AHMHA (Isobutyl)19 nM 0.58 nM ~1 nM Slow, Tight-Binding
Bestatin AHPBA (Phenyl)4,100 nM (4.1

M)
18 nMWeak / InactiveRapidly Reversible
Actinonin Hydroxamic Acid300 nM> 10,000 nMWeakMetal Chelation
AHMHA-Val AHMHA~100 nM50 nMModerateCompetitive

Key Insights:

  • Potency: Amastatin (AHMHA-based) is approximately 200x more potent against Microsomal Aminopeptidase (AP-M/CD13) than Bestatin in pure enzymatic assays, despite Bestatin being the clinical choice for cancer immunotherapy.

  • Selectivity: AHMHA analogs are the superior choice for targeting Leucine Aminopeptidase (LAP) and Aminopeptidase A (APA) , which regulates the Angiotensin II

    
     III conversion in the Renin-Angiotensin system.
    
  • Kinetics: Bestatin is rapidly reversible.[1][2] AHMHA analogs exhibit slow-binding kinetics, meaning

    
     values will decrease (improve) as incubation time increases.
    

Experimental Protocol: Validated Fluorometric Assay

To evaluate AHMHA analogs, a continuous fluorometric assay is recommended over colorimetric methods due to higher sensitivity at nanomolar concentrations.

Objective: Determine


 of a novel AHMHA analog against Aminopeptidase N (CD13).
Materials
  • Enzyme: Recombinant Human CD13 (rhCD13).

  • Substrate: L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC).

    
    .
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10

    
    M 
    
    
    
    (Critical for enzyme stability).
  • Control: Bestatin (Positive), DMSO (Vehicle).

Step-by-Step Workflow
  • Preparation:

    • Dissolve AHMHA analogs in DMSO to 10 mM stock.

    • Dilute serially in Assay Buffer (Final DMSO < 1%).

  • Pre-Incubation (Crucial for AHMHA):

    • Add 10

      
      L of Inhibitor to 80 
      
      
      
      L of Enzyme solution (0.5 nM final).
    • Incubate for 20 minutes at 37°C. Note: Skipping this step usually underestimates the potency of AHMHA analogs due to their slow on-rates.

  • Reaction Initiation:

    • Add 10

      
      L of L-Leu-AMC substrate (Final conc. = 
      
      
      
      value, approx 50
      
      
      M).[3]
  • Detection:

    • Monitor fluorescence (

      
      ) kinetically for 30 minutes.
      
  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Concentration].

Assay Workflow Visualization

Assay_Workflow Start Start: Compound Dissolution (DMSO Stock) Dilution Serial Dilution (Tris-HCl pH 7.4 + Zn2+) Start->Dilution PreInc Pre-Incubation (CRITICAL) Enzyme + Inhibitor 20 min @ 37°C Dilution->PreInc Add Enzyme Substrate Add Substrate (L-Leu-AMC) PreInc->Substrate Equilibrium Reached Read Kinetic Reading Ex: 360nm / Em: 460nm (30 mins) Substrate->Read Calc Calculate IC50 (Non-linear Regression) Read->Calc

Figure 2: Fluorometric screening workflow. The red node highlights the pre-incubation step required for accurate assessment of slow-binding AHMHA analogs.

Synthesis & Stability Notes

For researchers synthesizing novel analogs, the following structure-activity relationship (SAR) rules are established:

  • N-Terminus: Must remain free. Acetylation or methylation of the

    
    -amine abolishes activity (loss of Zinc chelation).
    
  • C-Terminus: Extension with hydrophobic amino acids (Val, Phe) generally improves potency but decreases water solubility.

  • Stability: AHMHA peptides are resistant to aminopeptidases (self-preservation) but are susceptible to endopeptidases if the chain is long.

References

  • Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes.[1][4][5] Journal of Medicinal Chemistry.

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism.

  • Umezawa, H., et al. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics.

  • Bauvois, B., & Dauzonne, D. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal Research Reviews.

  • Creative BioMart. Aminopeptidase N (APN/CD13) Activity Assay Kit Protocol. [6]

Sources

Technical Guide: 3-Amino-2-hydroxy-5-methylhexanoic Acid (AHMHA) in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) is a non-canonical amino acid and the critical pharmacophore of Amastatin , a potent inhibitor of essential metalloproteases. Unlike standard


-amino acids, AHMHA features a 

-amino,

-hydroxy architecture that acts as a transition state mimic .

This guide compares AHMHA to its structural analogs—specifically AHPA (found in Bestatin) and Statine (found in Pepstatin)—to assist drug developers in selecting the correct warhead for protease inhibition.

Key Differentiator: While AHPA (Phenylalanine-analogue) targets broad-spectrum aminopeptidases, AHMHA (Leucine-analogue) exhibits superior potency against Aminopeptidase A (APA) and Leucine Aminopeptidase (LAP) due to its isobutyl side-chain specificity and slow-binding kinetics.

Part 1: Structural & Mechanistic Basis

The Transition State Mimicry

Protease inhibition often relies on mimicking the high-energy intermediate formed during peptide bond hydrolysis. AHMHA functions by mimicking the tetrahedral intermediate of the scissile peptide bond.

  • Standard Peptide Bond: Planar

    
     carbonyl carbon.
    
  • Hydrolysis Intermediate: Tetrahedral

    
     carbon with an oxyanion.
    
  • AHMHA Mechanism: The C2-hydroxyl group coordinates the active site Zinc ion (

    
    ), displacing the catalytic water molecule. This "locks" the enzyme in a non-productive state.
    
Structural Comparison

The selection of the non-canonical amino acid defines the specificity of the inhibitor.

FeatureAHMHA (Amastatin Core)AHPA (Bestatin Core)Statine (Pepstatin Core)
IUPAC Name (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid
Side Chain Isobutyl (Leucine mimic)Benzyl (Phenylalanine mimic)Isobutyl (Leucine mimic)
Backbone

-hydroxy-

-amino acid

-hydroxy-

-amino acid

-amino-

-hydroxy acid
Primary Target Aminopeptidase A, LAPAminopeptidase N (CD13), BAspartyl Proteases (Pepsin, Cathepsin D)
Binding Mode Slow-binding, competitiveReversible, competitiveReversible, tight-binding
Mechanism of Action Visualization

The following diagram illustrates the coordination chemistry that makes AHMHA a potent inhibitor.

AHMHA_Mechanism Enzyme Metalloprotease Active Site Zn Zn2+ Ion Enzyme->Zn Coordinates AHMHA AHMHA (Inhibitor) OH_Group C2-Hydroxyl Group (Transition State Mimic) AHMHA->OH_Group Amine_Group N-Terminal Amine AHMHA->Amine_Group Side_Chain Isobutyl Side Chain (S1 Pocket Specificity) AHMHA->Side_Chain Substrate Natural Substrate (Peptide) OH_Group->Zn Bidentate Coordination (Displaces H2O) Amine_Group->Zn Electrostatic Interaction Side_Chain->Enzyme Hydrophobic Fit (S1 Pocket)

Figure 1: Mechanism of AHMHA inhibition. The C2-hydroxyl group coordinates the catalytic Zinc ion, mimicking the tetrahedral transition state of peptide hydrolysis.

Part 2: Comparative Performance Profile

Potency ( and )

The potency of AHMHA-containing peptides (Amastatin) versus AHPA-containing peptides (Bestatin) varies significantly by target.

Experimental Data Summary:

Target EnzymeAmastatin (AHMHA)

Bestatin (AHPA)

Interpretation
Aminopeptidase M (AP-M / CD13) 19 nM 4.1

M
AHMHA is ~200x more potent against AP-M.
Cytosolic Leucine Aminopeptidase (LAP) 30 nM0.6 nM AHPA (Bestatin) binds tighter to Cytosolic LAP.
Aminopeptidase A (APA) ~0.2

M
>100

M
AHMHA is the preferred warhead for APA inhibition.
Metabolic Stability

Non-canonical amino acids like AHMHA confer resistance to proteolysis.

  • Proteolytic Resistance: The

    
    -hydroxy-
    
    
    
    -amino bond is not recognized by standard peptidases, extending the half-life of AHMHA-containing peptides significantly compared to natural peptide inhibitors.
  • In Vivo Application: AHMHA derivatives are stable in plasma but can be susceptible to hepatic metabolism if the C-terminal peptide tail is not modified.

Part 3: Experimental Protocols

Protocol: Kinetic Determination of for AHMHA Derivatives

Objective: Determine the inhibition constant (


) of an AHMHA-based inhibitor against Leucine Aminopeptidase (LAP).
Reagents
  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM

    
    .
    
  • Substrate: L-Leucine-

    
    -nitroanilide (L-Leu-pNA). Stock 20 mM in DMSO.
    
  • Enzyme: Microsomal Leucine Aminopeptidase (Sigma or equivalent).

  • Inhibitor: AHMHA-peptide (Amastatin). Stock 1 mM in Methanol/Water.

Workflow Diagram

Assay_Workflow Step1 Pre-Incubation (37°C, 10 min) Step2 Substrate Addition (L-Leu-pNA) Step1->Step2 Step3 Kinetic Read (405 nm) Step2->Step3 Liberation of p-nitroaniline Step4 Data Analysis (Dixon Plot) Step3->Step4 Velocity (v) Enzyme Enzyme + Buffer Enzyme->Step1 Inhibitor AHMHA Inhibitor (Var. Conc.) Inhibitor->Step1

Figure 2: Kinetic assay workflow for determining inhibition constants.

Step-by-Step Methodology
  • Preparation: Dilute enzyme in Buffer to a concentration where the reaction is linear for 15 minutes (typically 0.1–0.5 units/mL).

  • Inhibitor Series: Prepare 5 concentrations of AHMHA-inhibitor (e.g., 10 nM to 1000 nM).

  • Pre-incubation:

    • Mix 80

      
      L Enzyme solution + 10 
      
      
      
      L Inhibitor.
    • Critical Step: Incubate at 37°C for 10–15 minutes. AHMHA exhibits slow-binding kinetics ; omitting this step will result in an underestimated

      
      .
      
  • Reaction Initiation: Add 10

    
    L Substrate (L-Leu-pNA, final conc. 1 mM).
    
  • Measurement: Monitor absorbance at 405 nm continuously for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. 
      
      
      
      (Dixon Plot).
    • The x-intercept corresponds to

      
       (for non-competitive) or requires conversion for competitive inhibition (
      
      
      
      ).

References

  • Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives.[1][2][3][4] Effect of inhibitor structure on slow-binding processes.[5][6] Journal of Medicinal Chemistry.

  • Wilkes, S. H., & Prescott, J. M. (1985).[3] The slow, tight binding of bestatin and amastatin to aminopeptidases.[2][3] Journal of Biological Chemistry.

  • BenchChem. (2025).[1] Amastatin HCl: A Comparative Review of its Aminopeptidase Inhibitory Profile. BenchChem Technical Guides.

  • Scornik, O. A., & Botbol, V. (2001). Bestatin as an experimental tool in mammals. Current Drug Metabolism.

  • Nandan, A. S., & Nampoothiri, K. M. (2020). Structure of Escherichia coli aminopeptidase P in complex with the inhibitor apstatin. ResearchGate.[7]

Sources

A Senior Application Scientist's Comparative Guide to In Vitro Assays for 3-Amino-2-hydroxy-5-methylhexanoic acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the biological activity of 3-Amino-2-hydroxy-5-methylhexanoic acid, also known as norstatine, this guide provides an in-depth comparison of relevant in vitro assays. As a critical structural component of the potent, naturally derived aminopeptidase inhibitor amastatin, the inhibitory activity of norstatine and its derivatives is of significant interest.[1][2][3][4] This document will navigate the principles, methodologies, and comparative performance of the most pertinent enzymatic assays to quantify the inhibitory potential of this compound.

Introduction: The Rationale for Targeting Aminopeptidases

3-Amino-2-hydroxy-5-methylhexanoic acid is a non-proteinogenic amino acid that serves as the N-terminal residue in amastatin.[1][5] Amastatin is a well-characterized, competitive, slow-binding inhibitor of several M1 and M17 family metallo-aminopeptidases, including Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN/CD13).[1][2][6][7] These enzymes play crucial roles in various physiological and pathological processes by cleaving N-terminal amino acids from peptides.[2][8] Their dysregulation has been implicated in cancer, making them attractive therapeutic targets.[8][9][10] The core structure of 3-amino-2-hydroxy-5-methylhexanoic acid is fundamental to the inhibitory action of amastatin, making the characterization of its intrinsic activity and that of its derivatives a key step in drug discovery.

This guide will focus on the two most common and accessible methods for assessing the inhibition of aminopeptidases in vitro: fluorometric and colorimetric assays. We will delve into the specifics of assays for Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN) as primary targets.

The Core Principle: Substrate Cleavage and Signal Generation

Both fluorometric and colorimetric assays for aminopeptidases operate on a similar principle: the enzymatic cleavage of a synthetic substrate. This substrate is composed of an amino acid recognized by the target enzyme (e.g., leucine for LAP, alanine for APN) linked to a reporter molecule. When the enzyme cleaves the peptide bond, the reporter molecule is released, generating a detectable signal that is proportional to the enzyme's activity. The presence of an inhibitor, such as 3-Amino-2-hydroxy-5-methylhexanoic acid, will reduce the rate of substrate cleavage, leading to a decrease in the generated signal.

The primary distinction between the two assay types lies in the nature of the reporter molecule and the method of detection.

  • Colorimetric Assays: Utilize a chromogenic substrate, such as L-Leucine-p-nitroanilide. The released p-nitroanilide is a yellow compound, and the change in absorbance is measured using a spectrophotometer.[11][12]

  • Fluorometric Assays: Employ a fluorogenic substrate, like L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC). The cleavage releases the highly fluorescent AMC molecule, which is detected by a fluorometer.[13][14][15]

Comparative Analysis of Assay Formats

Choosing between a fluorometric and a colorimetric assay depends on several factors, including the required sensitivity, available equipment, and the specific experimental goals.

FeatureFluorometric AssaysColorimetric Assays
Principle Enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule.Enzymatic cleavage of a chromogenic substrate releases a colored molecule.
Sensitivity High (typically in the nanomolar range). Can detect low enzyme concentrations.[16][17][18]Moderate (typically in the micromolar to millimolar range).[17]
Dynamic Range Generally wider, allowing for the detection of a broader range of enzyme activities.Can be limited by the molar absorptivity of the chromophore.
Instrumentation Requires a fluorescence microplate reader or a fluorometer.[16]Requires a standard absorbance microplate reader or a spectrophotometer.[16]
Advantages - Excellent for screening large compound libraries due to high sensitivity and low sample consumption.- Ideal for kinetic studies of potent inhibitors.- Less interference from colored compounds in the sample.- Cost-effective and widely accessible instrumentation.- Simpler workflow and data analysis.- Robust and less prone to environmental quenching effects.[16]
Disadvantages - Susceptible to interference from fluorescent compounds.- Potential for quenching of the fluorescent signal by components of the assay mixture.- Higher cost of reagents and specialized equipment.[17]- Lower sensitivity may not be suitable for samples with low enzyme activity.- Potential for interference from colored or turbid samples.- Requires higher concentrations of enzyme and substrate.
Typical Substrates L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), L-Alanine-7-amido-4-trifluoromethylcoumarin (Ala-AFC)[13][19]L-Leucine-p-nitroanilide (L-pNA), L-Alanine-p-nitroanilide (L-Ala-pNA)[11]

Experimental Workflows

The following diagrams illustrate the generalized workflows for inhibitor screening using fluorometric and colorimetric aminopeptidase assays.

Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions dispense Dispense Enzyme and Inhibitor (or vehicle) into 96-well plate reagents->dispense preincubate Pre-incubate to allow Enzyme-Inhibitor binding dispense->preincubate add_substrate Add Fluorogenic Substrate to initiate reaction preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Measure Fluorescence (e.g., Ex/Em = 368/460 nm) in kinetic or endpoint mode incubate->read_fluorescence calculate Calculate % Inhibition and determine IC50 values read_fluorescence->calculate Colorimetric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions dispense Dispense Enzyme and Inhibitor (or vehicle) into 96-well plate reagents->dispense preincubate Pre-incubate to allow Enzyme-Inhibitor binding dispense->preincubate add_substrate Add Chromogenic Substrate to initiate reaction preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Measure Absorbance (e.g., 405 nm) in kinetic or endpoint mode incubate->read_absorbance calculate Calculate % Inhibition and determine IC50 values read_absorbance->calculate

Sources

Validating the Purity of 3-Amino-2-hydroxy-5-methylhexanoic Acid (AHMHA): A qNMR-First Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the purity of 3-Amino-2-hydroxy-5-methylhexanoic acid by NMR Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of protease inhibitors like Amastatin and Bestatin analogs, the intermediate 3-Amino-2-hydroxy-5-methylhexanoic acid (AHMHA) represents a critical quality control checkpoint. As a zwitterionic, aliphatic molecule lacking strong chromophores, AHMHA presents a "blind spot" for standard HPLC-UV methods. Impurities—specifically diastereomers (e.g., (2S,3S) vs. the active (2S,3R)) and non-chromophoric starting materials like leucine—often evade detection, leading to downstream potency failures.

This guide argues for Quantitative NMR (qNMR) as the primary reference method for AHMHA purity validation, offering a metrologically traceable, orthogonal alternative to chromatographic techniques.

The Analytical Challenge: Why Standard Methods Fail

The structural profile of AHMHA creates a perfect storm for analytical ambiguity:

  • Lack of Chromophores: The molecule is aliphatic. Standard HPLC at 254 nm is blind. Detection at 205–210 nm is non-specific, capturing solvent noise and buffer salts.

  • Zwitterionic Nature: It exists as a zwitterion in neutral solution, causing peak tailing and retention time shifts in Reverse Phase (RP) HPLC unless ion-pairing agents are used, which effectively contaminate MS detectors.

  • Stereochemical Complexity: The biological activity often depends on the (2S,3R) configuration. Diastereomers have identical masses (blinding MS) and similar polarities (challenging HPLC separation without expensive chiral columns).

Comparison of Analytical Methodologies
FeatureqNMR (Primary Recommendation) HPLC-UV / HPLC-ELSD Potentiometric Titration
Specificity High. Distinguishes structure, diastereomers, and solvent residues simultaneously.Low to Medium. Requires derivatization (e.g., FMOC) to see the analyte; blind to non-chromophoric impurities.Low. Measures functional groups (-NH2 or -COOH) only; cannot distinguish isomers.
Reference Standard Not Required. Uses an unrelated Internal Standard (IS) like Maleic Acid.Required. Needs a high-purity standard of AHMHA (circular dependency).N/A.
Stereoselectivity Intrinsic. Diastereomers show distinct chemical shifts (Δδ) for α- and β-protons.Column Dependent. Requires specific chiral stationary phases.None.
Metrological Traceability Direct. Traceable to the Internal Standard mass (SI units).Indirect. Relies on the purity of the reference standard.Indirect.
Limit of Detection ~0.1% (w/w)<0.05% (w/w) (Superior for trace impurity hunting).>1.0% (w/w).[1][2]
Strategic Protocol: The Self-Validating qNMR System

To validate AHMHA purity with "Senior Scientist" rigor, we do not merely run a spectrum; we design a measurement system .

A. Internal Standard (IS) Selection

For AHMHA, the choice of IS is critical.[3]

  • Recommendation: Maleic Acid (Traceable Reference Material grade).

  • Rationale:

    • Solubility: Highly soluble in D₂O (the solvent of choice for amino acids).

    • Shift: A sharp singlet at ~6.3 ppm (in D₂O/DCl), located in a "silent region" free from AHMHA's aliphatic signals (0.9–4.2 ppm).

    • Relaxation: Moderate

      
       relaxation time, allowing reasonable recycle delays.
      
B. Solvent System & Sample Preparation
  • Solvent: D₂O + 20% DCl (deuterated HCl).

  • Mechanism: Acidifying the solution fully protonates the amine (

    
    ) and the carboxylic acid (
    
    
    
    ), breaking the zwitterionic lattice. This sharpens the lines and locks the chemical shifts, preventing pH-dependent wandering.
  • Concentration: Prepare ~10–15 mg of AHMHA and ~5–8 mg of Maleic Acid (weighed to ±0.005 mg precision) in 600 µL solvent.

C. Acquisition Parameters (The "Trust" Factors)

Standard default parameters will yield invalid quantitative data. You must configure the instrument for full relaxation.

  • Pulse Angle: 90° (maximize signal).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    .
    • Note: Perform an Inversion Recovery experiment first. AHMHA methine protons typically have

      
       s. Set 
      
      
      
      s to be safe.
  • Spectral Width: 20 ppm (to capture IS and potential aromatic impurities).

  • Scans (NS): 16 or 32 (sufficient for >10 mg sample; ensures SNR > 250:1).

  • Temperature: 298 K (controlled to ±0.1 K to prevent shift drift).

Data Analysis & Purity Calculation

The purity (


) is calculated using the fundamental qNMR equation. This equation is self-validating because it relies on molar ratios, not response factors.


Where:

  • 
    : Integrated area (use the 
    
    
    
    -hydroxy proton at ~4.1 ppm; it is usually a distinct doublet).
  • 
    : Number of protons (1 for the 
    
    
    
    -CH).
  • 
    : Molecular weight.[1][4]
    
  • 
    : Gravimetric mass.
    
Critical Check: The Diastereomer Test

In the D₂O/DCl spectrum, inspect the


-proton region (approx 4.0–4.3 ppm).
  • (2S,3R)-AHMHA: Typically appears as a doublet with

    
     Hz (anti-periplanar arrangement favored in fixed conformations).
    
  • (2S,3S)-Impurity: Will appear as a smaller doublet slightly shifted (often

    
     ppm).
    
  • Action: If a "shadow" peak exists near the main

    
    -proton signal, integrate it separately. This is your stereochemical purity metric.
    
Visualization: The Validation Workflow

The following diagram outlines the decision logic for validating AHMHA, highlighting the "Orthogonal Check" that ensures scientific integrity.

ValidationWorkflow Start Start: Crude AHMHA Sample Solubility Solubility Test (D2O vs DMSO-d6) Start->Solubility T1_Map T1 Relaxation Mapping (Inversion Recovery) Solubility->T1_Map Solvent Selected qNMR_Exp Execute qNMR (IS: Maleic Acid, d1=15s) T1_Map->qNMR_Exp Params Optimized Spec_Check Spectral Specificity Check qNMR_Exp->Spec_Check Spec_Check->Solubility Overlap Detected (Change Solvent) Calc_Purity Calculate Absolute Purity (Mass Balance) Spec_Check->Calc_Purity Signals Resolved Diast_Check Diastereomer detected? Calc_Purity->Diast_Check HPLC_Conf Run Chiral HPLC (Confirm Ratio) Diast_Check->HPLC_Conf Yes (>1%) Final_Report Generate CoA (Purity + Stereochem) Diast_Check->Final_Report No (<1%) HPLC_Conf->Final_Report

Caption: Figure 1. Decision tree for orthogonal purity validation. Note the feedback loop if spectral overlap occurs, ensuring the method is self-correcting.

Experimental Case Study: Resolving the "Hidden" Impurity

Scenario: A batch of AHMHA synthesized via cyanohydrin reaction of L-leucinal showed 99.2% purity by HPLC-ELSD. qNMR Intervention:

  • Spectrum: Run in D₂O/DCl.

  • Observation: The methyl region (0.9 ppm) showed a distorted triplet instead of a clean doublet. The

    
    -proton at 4.12 ppm showed a minor satellite peak at 4.18 ppm.
    
  • Quantification:

    • Main Peak (4.12 ppm): Integrated to 94.5%.

    • Satellite Peak (4.18 ppm): Integrated to 4.8%.

  • Impact: The batch was rejected before being used in Bestatin synthesis, saving weeks of downstream purification efforts.

References
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • BIPM (Bureau International des Poids et Mesures). (2019). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Link

  • Holzgrabe, U. (2010).[5] "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Japanese Pharmacopoeia. (2021). "General Tests: 2.21 Nuclear Magnetic Resonance Spectroscopy." Pharmaceuticals and Medical Devices Agency. Link

  • PubChem. (2025).[2] "3-Amino-2-hydroxy-5-methylhexanoic acid (Compound Summary)." National Library of Medicine. Link

Sources

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